Dnmt3A-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H38N6O4 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-cycloheptyl-5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethylpyrazol-3-one |
InChI |
InChI=1S/C30H38N6O4/c1-30(2)27(33-36(29(30)37)23-10-6-4-5-7-11-23)22-14-17-25(38-3)26(20-22)40-19-9-8-18-39-24-15-12-21(13-16-24)28-31-34-35-32-28/h12-17,20,23H,4-11,18-19H2,1-3H3,(H,31,32,34,35) |
InChI Key |
JPXAIORZGBCHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NN(C1=O)C2CCCCCC2)C3=CC(=C(C=C3)OC)OCCCCOC4=CC=C(C=C4)C5=NNN=N5)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Dnmt3A-IN-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for Dnmt3A-IN-1, a selective, non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). This document details its inhibitory profile, cellular effects, and the experimental methodologies used for its characterization, offering valuable insights for researchers in epigenetics and drug discovery.
Core Mechanism of Action: Allosteric Inhibition and Disruption of Protein-Protein Interactions
This compound represents a novel class of DNMT3A inhibitors that function not by competing with the enzyme's active site, but through an allosteric mechanism.[1] This mode of action involves the inhibitor binding to a site on the enzyme distinct from the catalytic center, inducing a conformational change that ultimately impairs its function.
A key aspect of this compound's mechanism is its ability to disrupt crucial protein-protein interactions necessary for DNMT3A's enzymatic activity.[1] DNMT3A often forms complexes with itself (homodimers and tetramers) and other regulatory proteins, such as DNMT3L, which enhance its catalytic efficiency.[2] this compound interferes with the formation of these functional DNMT3A complexes, leading to a reduction in DNA methylation.[1] This allosteric inhibition and disruption of protein-protein interactions make this compound a highly specific agent, as the allosteric site is not conserved among other DNA methyltransferases like DNMT1, thus reducing the likelihood of off-target effects.[1]
The following diagram illustrates the proposed mechanism of action:
Quantitative Inhibitory Profile
This compound has been characterized as a potent and selective inhibitor of DNMT3A. The following table summarizes its key quantitative data.
| Parameter | Value | Substrate | Reference |
| Ki | 9.16 - 18.85 µM | AdoMet | [3][4][5] |
| Ki | 11.37 - 23.34 µM | poly dI-dC | [3][4][5] |
Cellular Effects in Acute Myeloid Leukemia (AML)
Mutations in DNMT3A are frequently observed in acute myeloid leukemia (AML), making it a key therapeutic target.[6] this compound has demonstrated significant anti-leukemic activity in AML cell lines.
Induction of Apoptosis and Differentiation
Treatment of various AML cell lines (including MV4-11, MOLM13, THP-1, OCI-AML3, KASUMI, and HL60) with this compound at concentrations ranging from 5 to 12 µM for 72 hours leads to a significant induction of apoptosis.[3][7] Furthermore, the inhibitor promotes cellular differentiation, as evidenced by the upregulation of the differentiation marker CD11b in AML cells.[3][7]
The experimental workflow for assessing these cellular effects is outlined below:
Detailed Experimental Protocols
In Vitro DNMT3A Methylation Assay
Objective: To determine the inhibitory activity of this compound on recombinant DNMT3A protein.
Materials:
-
Recombinant human DNMT3A protein
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Poly(dI-dC)·poly(dI-dC) DNA substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 0.2 mg/mL BSA)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, poly(dI-dC) DNA substrate, and recombinant DNMT3A enzyme.
-
Add varying concentrations of this compound (e.g., 6 µM and 60 µM) or vehicle control (DMSO) to the reaction mixture.[3]
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction for a specified time (e.g., 30 minutes) at 37°C.[3]
-
Stop the reaction by spotting the mixture onto filter paper and washing with cold trichloroacetic acid (TCA) to precipitate the DNA.
-
Measure the incorporation of ³H-methyl groups into the DNA using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 or Ki values.
Cellular Apoptosis and Differentiation Assays
Objective: To assess the effect of this compound on apoptosis and differentiation in AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM13)
-
This compound
-
Cell culture medium and supplements
-
Annexin V-FITC and Propidium Iodide (PI) for apoptosis detection
-
FITC-conjugated anti-CD11b antibody for differentiation analysis
-
Flow cytometer
Protocol:
-
Seed AML cells in appropriate culture plates and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound (5–12 μM) or vehicle control for 72 hours.[3][7]
-
For Apoptosis Analysis:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
-
For Differentiation Analysis:
-
Harvest the cells and wash with cold PBS containing BSA.
-
Incubate the cells with a FITC-conjugated anti-CD11b antibody in the dark.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry to measure the percentage of CD11b-positive cells.
-
Conclusion
This compound is a selective, allosteric inhibitor of DNMT3A that functions by disrupting the formation of active enzyme complexes. This novel mechanism of action translates into potent anti-leukemic effects, including the induction of apoptosis and differentiation in AML cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating DNMT3A biology and developing next-generation epigenetic therapies.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. Mutations in DNA Methyltransferase (DNMT3A) Observed in Acute Myeloid Leukemia Patients Disrupt Processive Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Medchemexpress LLC this compound, 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. DNMT3A DNA methyltransferase 3 alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Role of Dnmt3A-IN-1 in the Apoptosis of Acute Myeloid Leukemia (AML) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Genetic and epigenetic dysregulation are hallmarks of AML, with mutations in the DNA methyltransferase 3A (DNMT3A) gene being among the most common, occurring in approximately 20-30% of adult AML cases. These mutations are often associated with a poor prognosis. DNMT3A is a key enzyme responsible for de novo DNA methylation, an essential epigenetic modification that regulates gene expression. The discovery of selective inhibitors of DNMT3A, such as Dnmt3A-IN-1, has opened new avenues for targeted therapy in AML. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis in AML cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
This compound is a selective, non-nucleoside inhibitor of DNMT3A. It belongs to a class of allosteric inhibitors that function by disrupting protein-protein interactions essential for DNMT3A's enzymatic activity. Specifically, this compound and its related compound, a pyridazine derivative referred to as "compound 2", target the tetramer interface of DNMT3A, thereby inhibiting its function[1][2][3]. This mode of action is distinct from traditional DNA methyltransferase inhibitors, which are often nucleoside analogs with associated toxicities.
Quantitative Analysis of this compound-Induced Apoptosis
This compound has been shown to effectively induce apoptosis in a variety of AML cell lines, including those with and without DNMT3A mutations. The apoptotic effect is typically observed in a concentration- and time-dependent manner.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Apoptotic Effect | Reference |
| MV-4-11 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |
| MOLM-13 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |
| THP-1 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |
| OCI-AML3 | 5 - 12 | 72 | Significantly induced apoptosis (This cell line harbors a DNMT3A R882 mutation) | MedChemExpress Product Page |
| KASUMI-1 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |
| HL-60 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |
Table 1: Summary of Apoptosis Induction by this compound in AML Cell Lines. As detailed on the MedChemExpress product page for this compound, treatment with 5-12 µM of the inhibitor for 72 hours leads to a significant induction of apoptosis across a panel of AML cell lines.
Apoptotic Signaling Pathway of this compound
The precise signaling cascade initiated by this compound that culminates in apoptosis is an area of active investigation. As an allosteric inhibitor that disrupts DNMT3A's protein-protein interactions, its downstream effects are likely multifaceted. The inhibition of DNMT3A's methyltransferase activity can lead to changes in the methylation patterns of genes involved in cell survival and apoptosis. A plausible hypothesis is that the inhibition of DNMT3A by this compound leads to the hypomethylation and subsequent re-expression of tumor suppressor genes that promote apoptosis. This could involve the intrinsic (mitochondrial) pathway of apoptosis, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: AML cell lines (e.g., MV-4-11, MOLM-13, THP-1, OCI-AML3, KASUMI-1, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are seeded at a density of 1 x 10^6 cells/mL in 24-well plates and treated with varying concentrations of this compound (typically in the range of 5-12 µM) or vehicle control (DMSO) for 72 hours.
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
Western Blot Analysis of Apoptotic Markers
This method is used to detect changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Mcl-1, Bax, Bak) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic agent for the treatment of AML by selectively targeting a key epigenetic regulator. Its ability to induce apoptosis in AML cells, including those with DNMT3A mutations, highlights its potential as a targeted therapy. Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the role of this and other DNMT3A inhibitors in AML.
References
In-Depth Technical Guide: Discovery and Development of Dnmt3A-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 3A (DNMT3A) is a critical enzyme responsible for de novo DNA methylation, a fundamental epigenetic modification essential for gene regulation, development, and cellular differentiation. Dysregulation of DNMT3A activity is strongly implicated in various diseases, most notably in acute myeloid leukemia (AML), where recurrent mutations in the DNMT3A gene are associated with poor prognosis.[1] The development of selective inhibitors for DNMT3A is therefore a significant focus in epigenetic drug discovery.
This technical guide provides a comprehensive overview of the discovery and development of Dnmt3A-IN-1, a first-in-class, selective, non-nucleoside allosteric inhibitor of DNMT3A. This compound represents a novel therapeutic strategy by targeting the protein-protein interactions essential for DNMT3A's function, rather than the highly conserved catalytic site, offering a potential for greater selectivity and reduced off-target effects compared to traditional nucleoside analogs.
Core Compound Data: this compound
| Property | Value | Reference |
| Compound Name | This compound | [2][3] |
| Synonyms | Compound 1 (in some literature) | [4] |
| Chemical Class | Pyrazolone derivative | [4] |
| CAS Number | 1403598-56-0 | N/A |
| Molecular Formula | C30H38N6O4 | N/A |
| Molecular Weight | 546.66 g/mol | N/A |
| Mechanism of Action | Allosteric inhibitor; disrupts DNMT3A tetramerization and protein-protein interactions. | [4][5][6] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, detailing its inhibitory activity and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Substrate | Value (µM) | Reference |
| Ki | AdoMet | 9.16 - 18.85 | [3] |
| Ki | poly(dI-dC) | 11.37 - 23.34 | [3] |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time | Effect | Reference |
| MV4-11, MOLM-13, THP-1, OCI-AML3, KASUMI, HL60 | Apoptosis Induction | 5 - 12 | 72 hours | Significant induction of apoptosis and upregulation of CD11b differentiation marker. | N/A |
Table 3: Cytotoxicity Data for this compound
| Cell Line | Parameter | Value (µM) | Reference |
| HeLa | IC50 | > 25 | N/A |
| MRC5 | CC50 | > 64 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
Synthesis of this compound (Pyrazolone Derivative)
While the exact, step-by-step synthesis protocol for this compound is proprietary and not publicly available in full detail, the general synthesis of pyrazolone derivatives involves the condensation of a β-ketoester with a hydrazine derivative.[7][8][9][10][11]
General Procedure for Pyrazolone Synthesis:
-
Reaction Setup: A mixture of a substituted phenylhydrazine and an ethyl acetoacetate derivative is prepared in a suitable solvent, such as ethanol.
-
Condensation: The reaction mixture is refluxed for several hours to facilitate the condensation and cyclization to form the pyrazolone ring.
-
Purification: The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final pyrazolone derivative.
Further modifications and functionalization of the pyrazolone core would then be carried out to arrive at the final structure of this compound.
Biochemical Assay for DNMT3A Inhibition
The inhibitory activity of this compound on DNMT3A can be determined using a variety of assay formats, including chemiluminescent, fluorometric, or radio-enzymatic methods.[11] A general protocol for a non-radioactive, antibody-based chemiluminescent assay is described below.
Principle: This assay measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a DNA substrate by DNMT3A. The resulting 5-methylcytosine (5mC) is detected using a specific antibody, and the signal is quantified.
Materials:
-
Recombinant human DNMT3A/DNMT3L complex
-
DNA substrate (e.g., poly(dI-dC)) coated on a microplate
-
S-adenosylmethionine (SAM)
-
This compound or other test compounds
-
Anti-5-methylcytosine primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.05% BSA)
Procedure:
-
Compound Incubation: Add test compounds (e.g., this compound) at various concentrations to the wells of the DNA-coated microplate.
-
Enzyme Reaction: Add a mixture of DNMT3A/DNMT3L enzyme and SAM to each well to initiate the methylation reaction. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Wash the plate to remove excess enzyme, SAM, and inhibitor.
-
Primary Antibody Incubation: Add the anti-5-methylcytosine antibody to each well and incubate to allow binding to the methylated DNA.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Signal Detection: Add the chemiluminescent substrate and measure the light output using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.
Cell-Based Apoptosis Assay in AML Cells
The pro-apoptotic effect of this compound on AML cell lines can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells in a multi-well plate at a suitable density (e.g., 1 x 10^5 cells/well).
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
DNMT3A Allosteric Inhibition and Disruption of Protein-Protein Interactions
This compound functions as an allosteric inhibitor that binds to a site distinct from the catalytic pocket. This binding event induces a conformational change in DNMT3A, leading to the disruption of its tetrameric structure, which is crucial for its processive methylation activity.[11] A key protein-protein interaction affected is that between DNMT3A and DNMT3L, a regulatory protein that enhances DNMT3A's catalytic activity. By disrupting the DNMT3A-DNMT3L interaction, this compound effectively reduces de novo DNA methylation.
References
- 1. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells [ouci.dntb.gov.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA methyltransferase DNMT3A forms interaction networks with the CpG site and flanking sequence elements for efficient methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Mutations in DNA Methyltransferase (DNMT3A) Observed in Acute Myeloid Leukemia Patients Disrupt Processive Methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Dnmt3A-IN-1 on DNA Methylation: A Technical Guide for Researchers
Introduction
DNA methylation, a fundamental epigenetic modification, is crucial for regulating gene expression, maintaining genomic stability, and guiding cellular differentiation.[1][2] The de novo DNA methyltransferase 3A (DNMT3A) plays a pivotal role in establishing these methylation patterns during embryonic development and in somatic stem cells.[3][4] Dysregulation of DNMT3A activity is a hallmark of various diseases, particularly in hematological malignancies like acute myeloid leukemia (AML), where DNMT3A mutations are among the most common initiating events.[5][6] Consequently, DNMT3A has emerged as a critical therapeutic target. Dnmt3A-IN-1 is a novel, selective, non-nucleoside small molecule inhibitor of DNMT3A, offering a promising avenue for therapeutic intervention.[7] This technical guide provides an in-depth analysis of this compound's effect on DNA methylation patterns, its mechanism of action, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Allosteric Inhibition
Unlike traditional DNMT inhibitors that act as nucleoside analogs, this compound functions as a first-in-class allosteric inhibitor.[8] Instead of competing with the substrate at the enzyme's active site, it disrupts the formation of DNMT3A protein complexes.[8] DNMT3A's function is dependent on its interaction with various partner proteins, which act as "homing devices" to direct the enzyme to specific gene locations.[8] By interfering with these crucial protein-protein interactions, this compound effectively prevents the proper localization and function of DNMT3A, leading to altered DNA methylation.
Caption: Allosteric inhibition of DNMT3A by this compound disrupts protein complex formation.
Quantitative Data on this compound Activity
This compound has been characterized through various biochemical and cell-based assays to quantify its inhibitory potential and cellular effects. The data highlights its selectivity and effectiveness in disease-relevant models.
| Parameter | Value | Cell Line/System | Description |
| Biochemical Potency | |||
| KI (vs. AdoMet) | 9.16 - 18.85 µM | Recombinant DNMT3A | Inhibitor constant, indicating binding affinity relative to the methyl donor S-adenosyl-L-methionine (AdoMet).[7] |
| KI (vs. poly dI-dC) | 11.37 - 23.34 µM | Recombinant DNMT3A | Inhibitor constant, indicating binding affinity relative to the DNA substrate.[7] |
| Cellular Activity | |||
| Methylation Inhibition | 6 µM and 60 µM (30 min) | Recombinant DNMT3A | Concentrations that effectively inhibit the methylation activity of the recombinant protein.[7] |
| Apoptosis Induction | 5 - 12 µM (72 hours) | AML Cell Lines | Concentration range that significantly induces programmed cell death in leukemia cells.[7] |
| Upregulation of CD11b | 5 - 12 µM | AML Cell Lines | Concentrations leading to increased expression of a key differentiation marker.[7] |
Impact on DNA Methylation Patterns
The primary consequence of DNMT3A inhibition is the alteration of genomic DNA methylation landscapes. Studies involving the knockout or inhibition of Dnmt3a consistently reveal a pattern of focal hypomethylation.[5][9]
-
Focal Hypomethylation: Rather than global demethylation, the loss of DNMT3A activity leads to significant methylation loss at specific genomic regions.[5][10] In hematopoietic cells, these differentially methylated regions (DMRs) are often enriched in and around genes critical for B cell development and function.[9]
-
Kinetics of Methylation Loss: The process of methylation loss following Dnmt3a inactivation is slow.[5][11] This suggests that passive demethylation through successive rounds of cell division plays a significant role, and that other DNMTs may partially compensate for the absence of DNMT3A activity.[10]
-
Targeted Regions: Dnmt3a-dependent methylation is crucial at regulatory elements such as enhancers.[9] Loss of methylation at these sites can lead to the reactivation of silenced genes, including tumor suppressors, and the induction of differentiation pathways.[6] In AML, DNMT3A mutations are associated with a specific hypomethylation signature that contributes to the disease phenotype.[6]
Experimental Protocols
Characterizing the effects of this compound requires a combination of biochemical, molecular, and cellular assays. Below are outlines of key experimental protocols.
In Vitro DNMT3A Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant DNMT3A.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human DNMT3A protein, a DNA substrate (e.g., poly(dI-dC)), and the methyl donor S-adenosyl-L-[methyl-³H]methionine.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 37°C to allow for the methylation reaction to proceed.
-
DNA Precipitation: Stop the reaction and precipitate the DNA substrate using an appropriate method (e.g., trichloroacetic acid precipitation).
-
Quantification: Wash the precipitated DNA to remove unincorporated [³H]SAM. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Whole-Genome Bisulfite Sequencing (WGBS)
Objective: To map DNA methylation patterns at single-base resolution across the entire genome of cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., an AML cell line like MV4-11 or MOLM-13) and treat with this compound at various concentrations and time points.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Library Preparation: Construct sequencing libraries from the bisulfite-converted DNA. This involves fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Perform high-throughput, paired-end sequencing on a platform such as Illumina NovaSeq.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Calculate the methylation level for each CpG site.
-
Identify Differentially Methylated Regions (DMRs) between this compound-treated and control samples.[10]
-
Perform downstream bioinformatics analysis, such as genomic annotation of DMRs and pathway analysis of associated genes.
-
Caption: Workflow for analyzing genomic and functional effects of this compound on AML cells.
Cell Differentiation and Apoptosis Assays
Objective: To assess the functional consequences of DNMT3A inhibition on cancer cells.
Methodology:
-
Cell Treatment: Treat AML cells with this compound as described for WGBS.
-
Apoptosis Analysis (Annexin V Staining):
-
Harvest cells and wash with a binding buffer.
-
Stain cells with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Differentiation Analysis (CD11b Staining):
-
Harvest treated cells and stain with a fluorochrome-conjugated antibody against the myeloid differentiation marker CD11b.
-
Analyze the cells by flow cytometry to quantify the percentage of CD11b-positive cells, indicating differentiation.[7]
-
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. As a selective, allosteric inhibitor of DNMT3A, it offers a distinct mechanism of action that avoids the off-target effects and toxicity associated with traditional nucleoside analogs.[8] Its ability to induce focal hypomethylation, leading to the reactivation of key cellular pathways, results in potent anti-leukemic effects such as apoptosis and cell differentiation.[7] The methodologies outlined in this guide provide a robust framework for researchers and drug developers to further investigate the therapeutic potential of this compound and similar compounds, paving the way for novel treatments for AML and other malignancies driven by epigenetic dysregulation.
References
- 1. The de novo DNA methyltransferase DNMT3A in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domain Structure of the Dnmt1, Dnmt3a, and Dnmt3b DNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNMT3A gene: MedlinePlus Genetics [medlineplus.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medicineinnovates.com [medicineinnovates.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Somatic Dnmt3a inactivation leads to slow, canonical DNA methylation loss in murine hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dnmt3a-inactivation-leads-to-slow-dna-methylation-loss-in-murine-hematopoietic-cells-in-vivo - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Allosteric Inhibition of DNMT3A by Dnmt3A-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methyltransferase 3A (DNMT3A) is a critical enzyme in the establishment of de novo DNA methylation patterns, a fundamental epigenetic modification essential for normal development and cellular differentiation. Dysregulation of DNMT3A activity, often through mutations, is a key factor in the pathogenesis of various diseases, including acute myeloid leukemia (AML). Traditional approaches to inhibit DNMTs have focused on active-site inhibitors, which often suffer from a lack of selectivity and off-target toxicity. This guide details the characterization and mechanism of a first-in-class allosteric inhibitor, Dnmt3A-IN-1, which offers a novel therapeutic strategy by disrupting protein-protein interactions essential for DNMT3A's function. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways affected by this compound.
Introduction
DNA methylation is a key epigenetic modification that regulates gene expression.[1] The de novo DNA methyltransferases, DNMT3A and DNMT3B, are responsible for establishing these methylation patterns during development.[1] DNMT3A functions as a homotetramer, and its activity is modulated through interactions with various partner proteins, including the catalytically inactive homolog, DNMT3L. Mutations in DNMT3A are frequently observed in hematological malignancies like AML and are associated with a poor prognosis.
The development of selective DNMT3A inhibitors has been a significant challenge due to the high conservation of the active site among DNMT family members. This compound represents a novel class of allosteric inhibitors that do not target the active site. Instead, it disrupts the protein-protein interactions at the DNMT3A tetramer interface, leading to a reduction in its enzymatic activity and inducing anti-leukemic effects.[2][3]
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified through various biochemical and cell-based assays.
Table 1: Inhibitory Potency of this compound against DNMT3A
| Parameter | Substrate | Value (µM) |
| Ki | AdoMet | 9.16 - 18.85[4][5] |
| Ki | poly dI-dC | 11.37 - 23.34[4][5] |
Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line(s) | Assay | Concentration (µM) | Incubation Time | Observed Effect |
| Various AML cell lines | Apoptosis Induction | 5 - 12[4][5] | 72 hours | Significant induction of apoptosis[4][5] |
| Various AML cell lines | Differentiation | 5 - 12[5] | 72 hours | Upregulation of CD11b differentiation marker[5] |
Mechanism of Action
This compound functions as an allosteric inhibitor by disrupting the formation of the catalytically active DNMT3A tetramer. This disruption of protein-protein interactions at the tetramer interface prevents the cooperative binding and processive methylation of DNA.
Caption: Mechanism of allosteric inhibition of DNMT3A by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
DNMT3A Radioactive Methyltransferase Assay
This assay measures the enzymatic activity of DNMT3A by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate.
Materials:
-
Recombinant human DNMT3A/DNMT3L complex
-
Poly(dI-dC) DNA substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)[7]
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 1 mM EDTA, 5% glycerol
-
Scintillation cocktail
-
Filter paper discs
-
Trichloroacetic acid (TCA)
-
Ethanol
Procedure:
-
Prepare a reaction mixture containing reaction buffer, 1 µM poly(dI-dC), and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding 150 nM of the DNMT3A/DNMT3L enzyme complex.
-
Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Add 1 µM [3H]-SAM (specific activity ~15 Ci/mmol) to start the methylation reaction.
-
Incubate the reaction at 37°C for 60 minutes.[8]
-
Stop the reaction by spotting 25 µL of the reaction mixture onto DE81 filter paper discs.
-
Wash the filter discs three times for 10 minutes each with 250 mL of 0.5 M sodium phosphate buffer (pH 7.0).
-
Wash the discs once with 70% ethanol and once with 100% ethanol to dry.
-
Place the dried filter discs into scintillation vials, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Caption: Workflow for the DNMT3A radioactive methyltransferase assay.
Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM13)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells at a density of 2 x 105 cells/mL in a 6-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO for 72 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Myeloid Differentiation Assay
This assay assesses the induction of myeloid differentiation in AML cells by measuring the expression of the surface marker CD11b via flow cytometry.
Materials:
-
AML cell lines (e.g., HL-60, THP-1)
-
This compound
-
PE-conjugated anti-human CD11b antibody
-
Isotype control antibody (PE-conjugated mouse IgG1, κ)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Seed AML cells at a density of 2 x 105 cells/mL in a 6-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO for 72 hours.
-
Harvest approximately 5 x 105 cells per sample by centrifugation.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add 5 µL of PE-conjugated anti-CD11b antibody or the isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the samples using a flow cytometer, measuring the fluorescence intensity in the PE channel.
-
Determine the percentage of CD11b-positive cells relative to the isotype control.
Signaling Pathways and Cellular Consequences
DNMT3A plays a crucial role in normal hematopoiesis by regulating the expression of genes involved in stem cell self-renewal and differentiation. Its activity is tightly controlled by its oligomeric state and its interaction with other proteins. Loss-of-function mutations in DNMT3A can disrupt these processes and contribute to leukemogenesis.
This compound, by disrupting the DNMT3A tetramer, phenocopies the effects of certain loss-of-function mutations in a controlled, pharmacological manner. This leads to a decrease in the processive methylation of DNA, which in the context of AML, can reactivate silenced tumor suppressor genes and induce differentiation programs. The induction of apoptosis and myeloid differentiation in AML cells treated with this compound highlights the therapeutic potential of targeting DNMT3A allosterically.
Caption: Cellular consequences of DNMT3A inhibition by this compound.
Conclusion
This compound represents a promising lead compound for the development of a new class of epigenetic drugs. Its allosteric mechanism of action, which involves the disruption of DNMT3A protein-protein interactions, offers a potential solution to the selectivity issues that have plagued traditional active-site DNMT inhibitors. The ability of this compound to induce apoptosis and differentiation in AML cells provides a strong rationale for its further preclinical and clinical development. This technical guide provides a foundational understanding of the biochemical and cellular characterization of this compound, which will be valuable for researchers in the fields of epigenetics, cancer biology, and drug discovery.
References
- 1. Oncogenic Roles and Inhibitors of DNMT1, DNMT3A, and DNMT3B in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the selective binding mechanism of DNMT1 and DNMT3A inhibitors: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. Adenosyl-L-methionine, S-[methyl-3H] (SAM[3H]), 250 µCi | Revvity [revvity.co.jp]
- 8. Structural basis for DNMT3A-mediated de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Function of Dnmt3A-IN-1 in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dnmt3A-IN-1, a selective, non-nucleoside, allosteric inhibitor of DNA methyltransferase 3A (DNMT3A), and its function in the context of leukemia. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and presents visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action of this compound
This compound represents a novel class of DNMT3A inhibitors that function through an allosteric mechanism. Unlike traditional nucleoside analogs that act as competitive inhibitors, this compound targets the protein-protein interactions essential for DNMT3A's function.
Specifically, this compound disrupts the formation of DNMT3A tetramers. DNMT3A exists and functions as a homotetramer, and this oligomerization is crucial for its processive DNA methylation activity. By binding to a site distinct from the active site, this compound induces a conformational change that prevents the association of DNMT3A monomers into the functional tetrameric complex. This disruption of the tetramer interface leads to a loss of cooperative binding to DNA and a subsequent reduction in de novo DNA methylation. In the context of acute myeloid leukemia (AML), where aberrant DNA methylation patterns are a hallmark of the disease, this inhibition of DNMT3A can lead to the re-expression of tumor suppressor genes, induce apoptosis, and promote cell differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on leukemia cells.
Table 1: Inhibitory Activity of this compound
| Parameter | Substrate | Value (µM) | Reference |
| Ki | AdoMet | 9.16 - 18.85 | [1] |
| Ki | poly dI-dC | 11.37 - 23.34 | [1] |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| MV-4-11 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |
| MOLM-13 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |
| THP-1 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |
| OCI-AML3 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |
| Kasumi-1 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |
| HL-60 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |
| Various AML Cells | Differentiation (CD11b) | 5 - 12 | 72 hours | Upregulation of CD11b differentiation marker | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound in leukemia.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of AML cell lines such as MOLM-13.
Materials:
-
AML cell line (e.g., MOLM-13)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed 1,000-3,000 cells per well in an opaque-walled 96-well plate in a final volume of 50 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in AML cell lines (e.g., THP-1) treated with this compound using flow cytometry.
Materials:
-
AML cell line (e.g., THP-1)
-
RPMI-1640 medium
-
This compound
-
DMSO
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X PBS
-
Flow cytometer
Procedure:
-
Seed THP-1 cells in a 6-well plate at a density that will not exceed confluency after 72 hours of treatment.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot for DNMT3A Expression
This protocol describes the detection of DNMT3A protein levels in leukemia cells treated with this compound.
Materials:
-
AML cell line
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-DNMT3A (e.g., Cell Signaling Technology, #3598, D23G1)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound at the desired concentrations and time points.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT3A antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Flow Cytometry for CD11b Expression
This protocol is for quantifying the cell surface expression of the myeloid differentiation marker CD11b on AML cells (e.g., OCI-AML3) following treatment with this compound.
Materials:
-
AML cell line (e.g., OCI-AML3)
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
PE-conjugated anti-human CD11b antibody (or other appropriate fluorochrome)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Treat OCI-AML3 cells with this compound (e.g., 5-12 µM) or vehicle control for 72 hours.
-
Harvest approximately 1 x 106 cells per sample by centrifugation.
-
Wash the cells once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of staining buffer.
-
Add the PE-conjugated anti-human CD11b antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Determine the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) for each sample.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound on leukemia cells.
References
Beyond DNMT3A: An In-depth Technical Guide to the Cellular Targets of Dnmt3A-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dnmt3A-IN-1 has emerged as a valuable chemical probe for studying the functions of DNA methyltransferase 3A (DNMT3A), a key enzyme in de novo DNA methylation. While its inhibitory activity against DNMT3A is well-documented, a comprehensive understanding of its cellular target landscape is crucial for its precise application in research and for any potential therapeutic development. This technical guide provides a detailed overview of the known cellular targets of this compound beyond its intended target, DNMT3A. We consolidate the available quantitative data, present detailed experimental methodologies for target identification and validation, and visualize the key concepts through signaling pathways and experimental workflows.
Introduction
DNA methylation is a fundamental epigenetic modification that plays a critical role in gene regulation, development, and disease. The de novo DNA methyltransferase DNMT3A is responsible for establishing new methylation patterns and is a key target in various pathological conditions, including acute myeloid leukemia (AML). This compound (also referred to as compound 1 in some literature) was identified as a first-in-class, non-nucleoside, allosteric inhibitor of DNMT3A.[1][2] Its mechanism of action involves the disruption of DNMT3A tetramerization, which is essential for its enzymatic activity.[2] Understanding the selectivity of such a compound is paramount. This document serves as a repository of the current knowledge regarding the off-target profile of this compound.
On-Target Activity: Inhibition of DNMT3A
This compound is a potent inhibitor of DNMT3A. Its inhibitory activity has been characterized through various biochemical assays.
| Parameter | Value | Substrate | Reference |
| K_i | 9.16 - 18.85 µM | S-adenosyl-L-methionine (AdoMet) | [1] |
| K_i | 11.37 - 23.34 µM | poly(dI-dC) DNA | [1] |
| IC_50 | Low micromolar | Recombinant DNMT3A | [1] |
Off-Target Profile of this compound
The selectivity of a chemical probe is a critical parameter for interpreting experimental results. The primary characterization of this compound included an assessment of its inhibitory activity against the closely related maintenance methyltransferase DNMT1 and a bacterial DNA methyltransferase.
Selectivity Against DNA Methyltransferases
Initial studies have demonstrated a promising selectivity of this compound for DNMT3A over DNMT1 and the bacterial DNA cytosine methyltransferase M.SssI.[1]
| Target | Concentration of this compound | Inhibition | Reference |
| DNMT1 | 6 µM | Little to no inhibition | [1] |
| DNMT1 | 60 µM | Little to no inhibition | [1] |
| M.SssI (bacterial DNA cytosine methyltransferase) | 60 µM | No inhibition | [1] |
Note: As of the latest available data, a comprehensive screen of this compound against a broader panel of methyltransferases (e.g., DNMT3B, other histone methyltransferases) or a kinome-wide scan has not been published. Therefore, the potential for interactions with other cellular targets cannot be fully excluded.
Mechanism of Action and Cellular Effects
This compound acts through an allosteric mechanism, meaning it does not bind to the active site of the enzyme.[1] This is a significant distinction from nucleoside analog inhibitors of DNMTs.
Disruption of Protein-Protein Interactions
The inhibitory effect of this compound stems from its ability to disrupt the protein-protein interactions at the DNMT3A tetramer interface.[2] This disruption prevents the formation of the active enzyme complex.
Cellular Phenotypes
In cellular contexts, particularly in acute myeloid leukemia (AML) cell lines, treatment with this compound has been shown to induce differentiation.[2] This effect is observed even in cells harboring mutations in DNMT3A (e.g., R882H), highlighting the potential of its allosteric mechanism.
Experimental Protocols
The following sections detail the methodologies used to characterize the on-target and off-target activities of this compound.
DNMT Activity Assay
This protocol is based on the methods described in the initial characterization of this compound.[1]
Objective: To quantify the methyltransferase activity of DNMT3A in the presence of inhibitors.
Materials:
-
Recombinant human DNMT3A and DNMT1
-
Bacterial M.SssI methyltransferase
-
poly(dI-dC) DNA substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-AdoMet)
-
Unlabeled S-adenosyl-L-methionine (AdoMet)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 5 mM DTT)
-
Scintillation fluid
-
Microtiter plates
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(dI-dC) DNA, and a mix of ³H-AdoMet and unlabeled AdoMet.
-
Add varying concentrations of this compound to the wells of a microtiter plate.
-
Initiate the reaction by adding the respective DNA methyltransferase (DNMT3A, DNMT1, or M.SssI) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Spot the reaction mixture onto filter paper to capture the DNA.
-
Wash the filter paper to remove unincorporated ³H-AdoMet.
-
Place the dried filter paper into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Determine IC_50 values by fitting the data to a dose-response curve.
References
- 1. A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dnmt3A-IN-1 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methyltransferase 3A (DNMT3A) is a critical enzyme in the epigenetic machinery, responsible for de novo DNA methylation, a process fundamental to gene regulation, cellular differentiation, and development. Dysregulation of DNMT3A activity is implicated in various pathologies, most notably acute myeloid leukemia (AML). This technical guide provides an in-depth overview of Dnmt3A-IN-1, a selective inhibitor of DNMT3A, and its role in the study of epigenetic regulation. We will delve into its mechanism of action, quantitative inhibitory profile, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting DNMT3A.
Introduction to DNMT3A and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. DNA methylation, the addition of a methyl group to the cytosine base in a CpG dinucleotide, is a key epigenetic mark. This process is primarily mediated by a family of enzymes known as DNA methyltransferases (DNMTs). While DNMT1 is responsible for maintaining existing methylation patterns during DNA replication, DNMT3A and DNMT3B are the primary enzymes for establishing new, or de novo, methylation patterns.[1][2] These patterns are crucial for long-term gene silencing and play a vital role in embryonic development, cellular differentiation, and tissue-specific gene expression.[3][4]
Mutations and aberrant expression of DNMT3A have been strongly linked to various diseases, particularly AML, where it is one of the most frequently mutated genes.[5] This has made DNMT3A an attractive therapeutic target for the development of novel cancer therapies.
This compound: A Selective Allosteric Inhibitor
This compound is a potent and selective inhibitor of DNMT3A.[6] Unlike many early-generation DNMT inhibitors that are nucleoside analogs and exhibit pan-DNMT inhibition with associated toxicities, this compound is a non-nucleoside, allosteric inhibitor.[6] This means it does not bind to the active site of the enzyme but rather to a different site, inducing a conformational change that inhibits its activity. Specifically, this compound disrupts the protein-protein interactions at the tetramer interface of DNMT3A, which is crucial for its enzymatic function.
Quantitative Inhibitory Profile
The selectivity of a pharmacological inhibitor is a critical parameter for its utility as a research tool and a potential therapeutic agent. The following table summarizes the available quantitative data for this compound against DNMT family members.
| Enzyme | Inhibition (Ki) | Inhibition (IC50) |
| DNMT3A | 9.16 - 23.34 µM[6] | Not Reported |
| DNMT1 | Not Reported | >2500-fold selectivity over DNMT3A/3L and DNMT3B/3L for a selective DNMT1 inhibitor has been reported, highlighting the feasibility of developing selective inhibitors.[7] |
| DNMT3B | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro DNMT3A Inhibition Assay (Radioactive Filter-Binding Assay)
This biochemical assay measures the enzymatic activity of recombinant DNMT3A and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human DNMT3A/DNMT3L complex
-
Poly(dI-dC) DNA substrate
-
S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 5% glycerol, 0.2 mg/mL BSA
-
Stop Solution: 2 M HCl
-
Scintillation fluid
-
Glass fiber filters
-
96-well microplate
Protocol:
-
Prepare a reaction mixture containing assay buffer, poly(dI-dC) substrate (e.g., 0.5 µg/µL), and recombinant DNMT3A/DNMT3L complex (e.g., 1 µM).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding ³H-SAM (e.g., 1 µM).
-
Incubate the plate at 37°C for 1-2 hours.[8]
-
Stop the reaction by adding cold Stop Solution.
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters three times with cold 5% trichloroacetic acid (TCA) and once with ethanol to remove unincorporated ³H-SAM.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-DNMT3A, secondary antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture AML cells to the desired density.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[9][10]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-DNMT3A antibody.[11][12]
-
Quantify the band intensities to determine the melting curve of DNMT3A in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Signaling Pathways and Logical Relationships
DNMT3A's role in epigenetic regulation is intricately linked to various cellular signaling pathways. Understanding these connections is crucial for elucidating the downstream consequences of DNMT3A inhibition.
Upstream Regulation of DNMT3A
The expression and activity of DNMT3A are tightly controlled by a network of upstream signaling molecules and interacting proteins.
References
- 1. Knockdown of Dnmt1 and Dnmt3a gene expression disrupts preimplantation embryo development through global DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells. | Broad Institute [broadinstitute.org]
- 3. DNMT3A and stem cell function: new insights into old pathways | Haematologica [haematologica.org]
- 4. Identification of distinct loci for de novo DNA methylation by DNMT3A and DNMT3B during mammalian development | EurekAlert! [eurekalert.org]
- 5. Significance of targeting DNMT3A mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The de novo methylation activity of Dnmt3a is distinctly different than that of Dnmt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. methylation.net [methylation.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
how to dissolve and prepare Dnmt3A-IN-1 for experiments
These protocols provide detailed guidelines for the dissolution and preparation of Dnmt3A-IN-1, a potent and selective inhibitor of DNA methyltransferase 3A, for use in various research applications.
Product Information
This compound is a non-nucleoside inhibitor that selectively targets the de novo DNA methyltransferase Dnmt3A.[1][2][3] It has been shown to inhibit Dnmt3A activity with Kᵢ values in the micromolar range and to induce apoptosis and differentiation in acute myeloid leukemia (AML) cell lines.[1][4]
| Property | Value |
| CAS Number | 1403598-56-0[4] |
| Molecular Formula | C₃₀H₃₈N₆O₄[4] |
| Molecular Weight | 546.66 g/mol [4] |
| Target | DNA Methyltransferase 3A (DNMT3A)[4] |
| Pathway | Epigenetics[4] |
Solubility and Stock Solution Preparation
Proper dissolution is critical for the efficacy and reproducibility of experiments involving this compound. The primary solvent for creating high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).
-
This compound powder
-
Anhydrous/high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or heat block (optional)
For in vitro studies, a concentrated stock solution in DMSO is recommended.
-
Solubility in DMSO: Up to 100 mg/mL (182.93 mM) with the aid of ultrasonication and warming to 60°C.[1][4] It is crucial to use newly opened, hygroscopic DMSO as water content can significantly impact solubility.[1]
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM, 20 mM).
-
To aid dissolution, vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 60°C) and sonication in an ultrasonic bath can be applied until the solution is clear.[1][2][4]
-
| Desired Stock Concentration | Volume of DMSO to add per Mass of this compound |
| 1 mg | |
| 1 mM | 1.8293 mL |
| 5 mM | 0.3659 mL |
| 10 mM | 0.1829 mL |
| 20 mM | 0.0915 mL |
| Data compiled from multiple sources.[1][2] |
To maintain the stability of the inhibitor, proper storage is essential.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solution (in DMSO):
-
Recommendation: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to product degradation.[2]
Experimental Protocols
The following diagram illustrates the standard workflow from receiving the compound to its application in experiments.
References
Application Notes and Protocols for Dnmt3A-IN-1 in Acute Myeloid Leukemia (AML) Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnmt3A-IN-1 is a potent and selective, non-nucleoside, allosteric inhibitor of DNA methyltransferase 3A (DNMT3A).[1] In the context of Acute Myeloid Leukemia (AML), where mutations in DNMT3A are frequent and associated with poor prognosis, this inhibitor presents a valuable tool for investigating the biological roles of DNMT3A and for exploring potential therapeutic strategies. This compound has been shown to induce apoptosis and differentiation in various AML cell lines, including those harboring the common R882 mutation.[2] Its mechanism of action involves the disruption of DNMT3A protein-protein interactions at the tetramer interface, which is crucial for its enzymatic activity.[2][3]
These application notes provide a comprehensive overview of the use of this compound in AML cell studies, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against DNMT3A and its effects on various AML cell lines.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Parameter | Substrate | Value (µM) | Inhibition Type |
| Kᵢ | AdoMet | 9.16 - 18.85 | Mixed |
| Kᵢ | poly dI-dC | 11.37 - 23.34 | Uncompetitive |
Table 2: Effects of this compound on AML Cell Lines
| Cell Line | DNMT3A Status | Effect | Concentration (µM) | Incubation Time (h) | Reference |
| MV4-11 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |
| MOLM-13 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |
| THP-1 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |
| OCI-AML3 | R882C | Induction of Apoptosis & Differentiation | 5 - 12 | 72 | [1][2] |
| KASUMI-1 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |
| HL-60 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |
Mechanism of Action
This compound functions as an allosteric inhibitor. Instead of competing with the DNA substrate or the methyl donor S-adenosylmethionine (SAM) at the active site, it binds to a different site on the DNMT3A enzyme.[1] This binding event disrupts the formation of the DNMT3A homotetramer, which is the catalytically active form of the enzyme. By preventing proper oligomerization, this compound effectively inhibits the enzyme's DNA methylation activity.[2][4]
Caption: Mechanism of this compound Action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on AML cells, based on published studies.
Protocol 1: Cell Viability and Apoptosis Assay
Objective: To determine the effect of this compound on the viability and induction of apoptosis in AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, THP-1, OCI-AML3, KASUMI-1, HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture AML cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells at a density of 2 x 10⁵ cells/mL in 6-well plates. Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 12 µM) for 72 hours. An equivalent volume of DMSO should be used as a vehicle control.
-
Cell Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Protocol 2: Myeloid Differentiation Assay
Objective: To assess the ability of this compound to induce myeloid differentiation in AML cells.
Materials:
-
AML cell lines (e.g., OCI-AML3)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
FITC-conjugated anti-human CD11b antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat OCI-AML3 cells with this compound as described in Protocol 1.
-
Antibody Staining:
-
Harvest and wash cells as described above.
-
Resuspend cells in 100 µL of FACS buffer (PBS with 2% FBS).
-
Add the FITC-conjugated anti-human CD11b antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 500 µL of FACS buffer.
-
-
Flow Cytometry: Analyze the expression of the cell surface marker CD11b by flow cytometry. An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.
Caption: Experimental Workflow.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. A safety data sheet (SDS) should be obtained from the supplier and reviewed before handling. The compound is typically supplied as a solid and is soluble in DMSO. Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage.
References
- 1. A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomerization of DNMT3A Controls the Mechanism of de Novo DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dnmt3A-IN-1 in In Vivo Mouse Models
A critical review of the available literature has revealed a significant gap in published research regarding the in vivo administration and dosage of the specific inhibitor, Dnmt3A-IN-1, in mouse models. While Dnmt3A as a target in various diseases, particularly acute myeloid leukemia (AML), is extensively studied using genetic knockout mouse models and other DNMT inhibitors, specific protocols and quantitative data for this compound are not available in the public domain.
This document aims to provide researchers, scientists, and drug development professionals with the currently available information on this compound and to contextualize it within the broader landscape of DNMT3A inhibition in preclinical models. The absence of published in vivo studies for this compound necessitates a reliance on manufacturer-provided information and extrapolation from studies of other DNMT inhibitors, which should be approached with caution.
This compound: Overview and Preclinical Rationale
This compound is a selective inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme crucial for establishing de novo DNA methylation patterns.[1][2] Mutations in DNMT3A are frequently observed in hematological malignancies such as AML, making it a prime target for therapeutic intervention. The therapeutic rationale for inhibiting DNMT3A lies in the potential to reverse aberrant hypermethylation, reactivate tumor suppressor genes, and induce differentiation or apoptosis in cancer cells.
Formulation for In Vivo Administration
While no peer-reviewed studies have published an in vivo protocol for this compound, a suggested formulation is available from a commercial supplier. This formulation provides a starting point for researchers planning in vivo studies, but it is imperative that tolerability and efficacy are empirically determined.
Table 1: Suggested Vehicle Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Source: MedChemExpress[1]
Protocol 1: Preparation of this compound Formulation (Suggested)
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 10% of the final volume with DMSO.
-
Add 40% of the final volume with PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume with Tween-80 and mix.
-
Finally, add 45% of the final volume with sterile saline and mix until a homogenous solution is achieved.
-
The solution should be prepared fresh before each administration.
Considerations for In Vivo Study Design
In the absence of specific data for this compound, researchers should consider the following when designing in vivo mouse model experiments:
-
Mouse Models: The choice of mouse model is critical. For AML research, patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that recapitulate DNMT3A mutations would be most relevant.[3][4]
-
Route of Administration: The suggested formulation is suitable for intraperitoneal (IP) or intravenous (IV) injection. The optimal route will need to be determined based on pharmacokinetic and tolerability studies.
-
Dosage and Schedule: A dose-escalation study is essential to determine the maximum tolerated dose (MTD). Treatment schedules (e.g., daily, every other day) will also need to be optimized.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples should be collected to assess the pharmacokinetic profile of this compound. PD markers, such as changes in global or gene-specific DNA methylation in tumor or surrogate tissues, should be evaluated to confirm target engagement.
-
Efficacy Endpoints: Efficacy can be assessed by monitoring tumor growth, survival, and changes in disease-specific biomarkers.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for a preclinical study of a novel DNMT3A inhibitor in a mouse model of AML.
Caption: General experimental workflow for in vivo testing of a DNMT3A inhibitor.
Signaling Pathways Involving DNMT3A
While the direct downstream effects of this compound are yet to be elucidated in vivo, the role of DNMT3A in hematopoiesis and leukemia provides insights into potentially affected pathways. Loss of Dnmt3a function in mouse models has been shown to impact hematopoietic stem cell self-renewal and differentiation.
Caption: Simplified pathway of DNMT3A's role in hematopoiesis.
Conclusion and Future Directions
The development of selective DNMT3A inhibitors like this compound holds promise for the treatment of diseases with DNMT3A dysregulation. However, the lack of published in vivo data for this specific compound underscores the need for foundational preclinical research. Future studies should focus on establishing the safety, pharmacokinetics, and efficacy of this compound in relevant mouse models. The protocols and considerations outlined in these notes provide a framework for initiating such investigations, which are crucial for advancing this compound towards potential clinical applications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dose-dependent effects of Dnmt3a in an inducible murine model of KrasG12D-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dnmt3a loss predisposes murine hematopoietic stem cells to malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dnmt3A-IN-1 Activity in a Methylation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory activity of Dnmt3A-IN-1, a selective, non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). The following protocols are intended for research purposes only.
Introduction
DNA methyltransferase 3A (DNMT3A) is a key enzyme responsible for de novo DNA methylation, an essential epigenetic modification involved in gene silencing, genomic imprinting, and X-chromosome inactivation. Dysregulation of DNMT3A activity is implicated in various diseases, including cancer, particularly acute myeloid leukemia (AML). This compound is a compound identified as a selective inhibitor of DNMT3A. It exhibits inhibitory activity with Ki values in the micromolar range and has been shown to induce apoptosis in AML cell lines. Accurate assessment of its inhibitory potential is crucial for further drug development and mechanistic studies.
This document outlines two primary protocols for evaluating the activity of this compound: an in vitro enzymatic assay using recombinant DNMT3A and a cell-based assay to determine its effects on global DNA methylation in a cellular context.
Quantitative Data Summary
The inhibitory activity of this compound against DNMT3A has been characterized, with key quantitative metrics summarized in the table below.
| Parameter | Value | Substrate | Notes | Reference |
| Ki | 9.16 - 18.85 µM | AdoMet | Competitive inhibition with respect to S-adenosyl-L-methionine (AdoMet). | |
| Ki | 11.37 - 23.34 µM | poly dI-dC | Uncompetitive or non-competitive inhibition with respect to the DNA substrate. | |
| Effective Concentration | 6 µM and 60 µM | Recombinant DNMT3A | Effective inhibition of methylation activity in a 30-minute assay. | |
| Apoptosis Induction | 5–12 μM | AML cell lines | Significant induction of apoptosis after 72 hours of treatment. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated.
Caption: Mechanism of DNMT3A and its inhibition by this compound.
Caption: Experimental workflows for assessing this compound activity.
Experimental Protocols
Protocol 1: In Vitro DNMT3A Activity/Inhibition Assay (Radioactive Filter Paper Assay)
This protocol is adapted from established methods for measuring DNMT activity and is suitable for determining the IC50 value of this compound.
Materials:
-
Recombinant human DNMT3A and DNMT3L complex (DNMT3L enhances DNMT3A activity)
-
Poly(dI-dC) DNA substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM DTT, 0.2 mg/ml BSA, and 20 mM NaCl
-
Stop Solution: 2% SDS, 50 mM EDTA
-
DE81 filter paper discs
-
Wash Buffers: 0.5 M Phosphate buffer (pH 7.0), 70% Ethanol, 95% Ethanol
-
Scintillation cocktail
-
Microcentrifuge tubes
-
37°C water bath or incubator
-
Scintillation counter
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO alone).
-
Prepare Reaction Mix: On ice, prepare a master mix containing the Assay Buffer, recombinant DNMT3A/DNMT3L complex (e.g., 150 nM), and poly(dI-dC) substrate (e.g., 2 µM base pairs).
-
Set up Reactions:
-
Aliquot the reaction mix into pre-chilled microcentrifuge tubes.
-
Add the diluted this compound or vehicle control to the respective tubes.
-
Pre-incubate the mixture for 15 minutes on ice to allow the inhibitor to bind to the enzyme.
-
-
Initiate Methylation Reaction:
-
Start the reaction by adding [³H]-SAM to a final concentration of approximately 2.5 µM.
-
Immediately transfer the tubes to a 37°C incubator for a defined period (e.g., 60 minutes).
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding the Stop Solution.
-
Spot the entire reaction volume onto a DE81 filter paper disc.
-
-
Wash Filter Papers:
-
Allow the spots to air dry completely.
-
Wash the filter papers three times for 10 minutes each in 0.5 M Phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM.
-
Perform one wash with 70% ethanol and one wash with 95% ethanol.
-
Allow the filter papers to dry completely.
-
-
Measure Radioactivity:
-
Place each dry filter paper disc into a scintillation vial.
-
Add scintillation cocktail.
-
Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Global DNA Methylation Assay
This protocol utilizes a commercially available ELISA-based kit to measure changes in global 5-methylcytosine (5-mC) levels in cells treated with this compound.
Materials:
-
AML cell line (e.g., TF-1, MOLM-13)
-
Cell culture medium and supplements
-
This compound
-
Genomic DNA purification kit
-
Global DNA Methylation Quantification Kit (e.g., MethylFlash™ Methylated DNA Quantification Kit from EpiGentek or similar)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate the AML cells at an appropriate density in a multi-well plate.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM to 50 µM) and a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Genomic DNA Isolation:
-
Harvest the cells by centrifugation.
-
Isolate genomic DNA from the cell pellets using a commercial genomic DNA purification kit according to the manufacturer's instructions.
-
Quantify the concentration and assess the purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop).
-
-
Global DNA Methylation Quantification:
-
Perform the global DNA methylation assay using the commercial ELISA kit, following the manufacturer's protocol precisely. This typically involves the following steps:
-
Binding a specific amount of genomic DNA to the assay wells.
-
Incubating with a capture antibody that specifically recognizes 5-mC.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a colorimetric substrate and a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of 5-mC for each sample based on the standard curve generated using the controls provided in the kit.
-
Plot the percentage of global methylation against the concentration of this compound.
-
Analyze the data to determine the dose-dependent effect of the inhibitor on global DNA methylation.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound. The in vitro assay allows for the precise determination of the inhibitor's potency (IC50), while the cell-based assay provides insights into its efficacy in a more biologically relevant context. Consistent and reproducible data generated from these assays are essential for advancing the preclinical development of this compound and similar compounds.
Application Notes and Protocols: Dnmt3A-IN-1 in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
Dnmt3A-IN-1 is a potent and selective inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in establishing de novo DNA methylation patterns.[1][2] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and contributing to chemoresistance. Inhibition of DNMT3A can induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2] While this compound has shown promise as a single agent, its potential in combination with conventional chemotherapy agents is an area of significant research interest. This document provides a theoretical framework and generalized protocols for investigating the synergistic or additive effects of this compound with other chemotherapy drugs.
The rationale for combining this compound with other chemotherapies is based on the hypothesis that epigenetic "priming" of cancer cells with a DNMT3A inhibitor can re-sensitize them to the cytotoxic effects of other agents. For instance, cells with mutations in DNMT3A have been shown to be more sensitive to DNA-damaging agents like cytarabine.[3][4] By inhibiting DNMT3A, this compound may mimic this sensitizing effect.
Note: To date, specific studies detailing the combination of this compound with other chemotherapy agents are limited in the public domain. The following protocols and data are presented as a guide for researchers to design and conduct their own investigations based on established methodologies for assessing drug synergy.
Potential Combination Strategies and Underlying Rationale
| Chemotherapy Agent Class | Example Agent | Rationale for Combination with this compound |
| Nucleoside Analogs | Cytarabine | DNMT3A inhibition may enhance the incorporation of nucleoside analogs into DNA or potentiate the DNA damage response, leading to increased apoptosis. |
| Anthracyclines | Doxorubicin | Inhibition of DNMT3A may alter chromatin structure, making DNA more accessible to intercalating agents like doxorubicin and influencing the cellular response to DNA damage.[5] |
| PARP Inhibitors | Olaparib | In certain genetic contexts, DNMT3A dysfunction is linked to impaired DNA repair.[3][6] Combining a DNMT3A inhibitor with a PARP inhibitor could create a synthetic lethal scenario in cancer cells with specific DNA repair deficiencies. |
Hypothetical Data Presentation: Synergy Analysis
The following table is an example of how to present data from a synergy experiment between this compound and Cytarabine in an AML cell line (e.g., MV4-11). The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Cytarabine (nM) | Cell Viability (%) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |
| 5 | 0 | 85 | 0.15 | - | - |
| 0 | 50 | 80 | 0.20 | - | - |
| 5 | 50 | 50 | 0.50 | 0.75 | Synergistic |
| 10 | 0 | 70 | 0.30 | - | - |
| 0 | 100 | 65 | 0.35 | - | - |
| 10 | 100 | 30 | 0.70 | 0.60 | Strong Synergy |
| 20 | 0 | 50 | 0.50 | - | - |
| 0 | 200 | 45 | 0.55 | - | - |
| 20 | 200 | 15 | 0.85 | 0.45 | Very Strong Synergy |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assay
This protocol outlines a general method for determining the synergistic effects of this compound in combination with a chemotherapy agent using a cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., AML, pancreatic cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of choice (e.g., Cytarabine, stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader for luminescence or absorbance
-
Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chosen chemotherapy agent in complete medium.
-
Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments. It is recommended to use a constant ratio or a checkerboard titration design.
-
Include vehicle-only (e.g., DMSO) controls.
-
Incubate the treated cells for a duration relevant to the mechanism of action of the drugs (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage of cell inhibition for each treatment condition.
-
Use a synergy analysis software to calculate the Combination Index (CI) or other synergy scores (e.g., Bliss independence, ZIP model).[7][8]
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol can be used to assess whether the combination of this compound and a chemotherapy agent enhances the induction of apoptosis.
Materials:
-
6-well cell culture plates
-
Treated cells from a synergy experiment
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, and the combination at concentrations determined to be synergistic from the viability assay. Include single-agent and vehicle controls.
-
Incubate for the desired time (e.g., 48-72 hours).
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
-
Visualizations
Caption: Workflow for assessing the synergistic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNMT3a plays a role in switches between doxorubicin-induced senescence and apoptosis of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TET2 and DNMT3A Mutations Exert Divergent Effects on DNA Repair and Sensitivity of Leukemia Cells to PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RECOVER identifies synergistic drug combinations in vitro through sequential model optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dnmt3A-IN-1 in Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, cellular differentiation, and development.[1][2][3] The de novo DNA methyltransferase 3A (DNMT3A) is a key enzyme responsible for establishing DNA methylation patterns, particularly at CpG dinucleotides.[1][2][3] Dysregulation of DNMT3A activity is implicated in various diseases, including hematological malignancies like acute myeloid leukemia (AML).[1][4][5] Dnmt3A-IN-1 is a selective, non-nucleoside inhibitor of DNMT3A, offering a valuable tool for studying the functional consequences of DNMT3A inhibition on gene expression and cellular processes.[6] These notes provide detailed protocols for utilizing this compound to investigate its impact on gene expression.
Mechanism of Action
This compound is an effective and selective allosteric inhibitor of the DNMT3A enzyme.[4][6] It disrupts the protein-protein interactions necessary for DNMT3A's catalytic function.[4] By inhibiting DNMT3A, the compound prevents the transfer of methyl groups to cytosine residues in DNA. This leads to a reduction in DNA methylation (hypomethylation), particularly at gene promoter regions, which can result in the reactivation of silenced genes and subsequent changes in the cellular transcriptome. In AML cell lines, this activity has been shown to induce apoptosis and promote cell differentiation.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on in vitro and cell-based assays.
| Parameter | Value | Target/Cell Line(s) | Notes | Reference |
| Inhibitory Constant (Kᵢ) | 9.16 – 18.85 µM (vs. AdoMet) | Recombinant DNMT3A | Measures the binding affinity of the inhibitor to the enzyme. | [6][7] |
| Inhibitory Constant (Kᵢ) | 11.37 – 23.34 µM (vs. poly dI-dC) | Recombinant DNMT3A | Measures the binding affinity of the inhibitor to the enzyme. | [6][7] |
| Effective Concentration | 6 µM and 60 µM (30 min) | Recombinant DNMT3A | Effectively inhibits the methylation activity of the recombinant protein. | [6][7] |
| Effective Concentration | 5 – 12 µM (72 h) | AML Cell Lines (MV411, MOLM13, THP-1, etc.) | Significantly induces apoptosis and upregulates the CD11b differentiation marker. | [6][7] |
| Cytotoxicity (IC₅₀) | > 25 µM (72 h) | HeLa, MRC5 cells | Indicates low general cytotoxicity in these non-AML cell lines. | [6] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which this compound modulates gene expression.
References
- 1. Structural basis for DNMT3A-mediated de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. The de novo DNA methyltransferase DNMT3A in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. Mutations in DNA Methyltransferase (DNMT3A) Observed in Acute Myeloid Leukemia Patients Disrupt Processive Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Dnmt3A-IN-1 in Hematopoietic Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 3A (Dnmt3a) is a critical epigenetic regulator in hematopoietic stem cells (HSCs), playing a pivotal role in the balance between self-renewal and differentiation.[1][2][3] Studies involving genetic ablation of Dnmt3a in murine models have demonstrated that its loss leads to impaired HSC differentiation and a simultaneous expansion of the HSC pool.[4][5] This is often accompanied by an upregulation of genes associated with HSC multipotency and a downregulation of differentiation factors.[4][5] Interestingly, research also suggests that Dnmt3a may have functions in HSC regulation that are independent of its DNA methylation activity.[1] Given its crucial role, the chemical inhibition of Dnmt3a presents a valuable tool for studying hematopoiesis and for the development of potential therapeutic strategies for hematological malignancies.
Dnmt3A-IN-1 is a selective, non-nucleoside small molecule inhibitor of Dnmt3a.[6] These application notes provide a comprehensive guide for utilizing this compound in primary hematopoietic stem cell research, including detailed protocols adapted from studies on hematopoietic cell lines and a summary of its biochemical properties.
Quantitative Data
A summary of the key quantitative parameters for this compound is presented in the table below. This data has been collated from supplier information and is primarily based on in vitro biochemical assays and studies on acute myeloid leukemia (AML) cell lines.
| Parameter | Value | Cell Type/Assay Condition | Source |
| Ki (AdoMet) | 9.16 - 18.85 µM | Recombinant DNMT3A | [6] |
| Ki (poly dI-dC) | 11.37 - 23.34 µM | Recombinant DNMT3A | [6] |
| Effective Concentration | 5 - 12 µM | AML Cell Lines (Apoptosis Induction) | MedchemExpress |
| Treatment Duration | 72 hours | AML Cell Lines (Apoptosis Induction) | MedchemExpress |
| Treatment for 5-mC Reduction | 4 µM for 6 days | Murine hematopoietic 32Dcl3 cells | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative mechanism of action of this compound in hematopoietic stem cells and a general experimental workflow for its use in research.
References
- 1. ashpublications.org [ashpublications.org]
- 2. DNMT3A and stem cell function: new insights into old pathways | Haematologica [haematologica.org]
- 3. ashpublications.org [ashpublications.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Hypomethylating Chemotherapeutic Agents as Therapy for Myelodysplastic Syndromes and Prevention of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dnmt3A-IN-1 Solubility in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Dnmt3A-IN-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions. The recommended primary solvent is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, up to 100 mg/mL.[1][2][3] For most in vitro experiments, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q2: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are some strategies to mitigate this:
-
Minimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[4] Aim to keep the final DMSO concentration in your culture medium as low as possible, preferably at or below 0.1%.[4]
-
Perform serial dilutions in DMSO: Instead of directly diluting your highly concentrated DMSO stock into the aqueous buffer, perform intermediate dilutions in DMSO to lower the concentration before adding it to your final solution.[5]
-
Increase the volume of the aqueous medium: Adding the DMSO stock to a larger volume of medium can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Gentle mixing: When adding the DMSO stock, ensure gentle but thorough mixing to facilitate its dispersion.
Q3: Can I use sonication or heating to improve the solubility of this compound?
A3: Yes, for preparing the initial stock solution in DMSO, gentle warming (up to 60°C) and ultrasonication can be used to aid dissolution.[1][2][3] However, exercise caution when heating, as prolonged exposure to high temperatures can degrade the compound. For aqueous solutions, gentle warming to 37°C and sonication can also be attempted, but their effectiveness may be limited due to the compound's inherent hydrophobicity.[6]
Q4: Are there any alternative solvents or formulations for in vivo studies?
A4: Yes, for in vivo applications where high concentrations of DMSO are not suitable, co-solvent formulations are recommended. Here are some established protocols:[1][3]
-
PEG300, Tween-80, and Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]
-
SBE-β-CD in Saline: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[1][3]
These formulations can achieve a solubility of at least 2.5 mg/mL.[1][3]
Q5: How does pH and salt concentration of the aqueous buffer affect the solubility of this compound?
A5: The solubility of many small molecules can be influenced by the pH and salt concentration of the solution.
-
Salt Concentration: The effect of salt concentration on the solubility of hydrophobic compounds can be complex. Generally, high salt concentrations can lead to a "salting-out" effect, where the solubility of the hydrophobic compound decreases.[1] This is because water molecules are more attracted to the salt ions, reducing the amount of "free" water available to solvate the hydrophobic compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (182.93 mM) | Ultrasonic and warming to 60°C may be required. | [1][2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.57 mM) | Clear solution. For in vivo use. | [1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.57 mM) | Clear solution. For in vivo use. | [1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.57 mM) | Clear solution. For in vivo use. | [1][3] |
Table 2: Stock Solution Preparation in DMSO (for a 10 mM stock)
| Desired Stock Concentration | Mass of this compound (MW: 546.66 g/mol ) | Volume of DMSO |
| 10 mM | 1 mg | 182.93 µL |
| 10 mM | 5 mg | 914.65 µL |
| 10 mM | 10 mg | 1.8293 mL |
Experimental Protocols
Protocol: Assessing the Solubility of this compound in a Novel Aqueous Buffer
This protocol provides a systematic approach to determine the approximate solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your aqueous buffer of interest
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Spectrophotometer (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound (e.g., 5 mg).
-
Dissolve it in a calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 50-100 mM).
-
Use gentle warming (up to 60°C) and sonication if necessary to ensure complete dissolution. Visually inspect for any undissolved particles.
-
-
Serial Dilution into Aqueous Buffer:
-
Prepare a series of microcentrifuge tubes, each containing a fixed volume of your aqueous buffer (e.g., 990 µL).
-
Add a small volume of the DMSO stock solution to the first tube to achieve the highest desired final concentration (e.g., 10 µL of a 10 mM stock into 990 µL of buffer for a final concentration of 100 µM and a final DMSO concentration of 1%).
-
Vortex the tube immediately and thoroughly.
-
Perform serial dilutions from this tube into the subsequent tubes containing the aqueous buffer.
-
-
Equilibration and Observation:
-
Incubate the tubes at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.
-
Visually inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is the approximate solubility under these conditions.
-
-
Confirmation by Centrifugation:
-
To confirm the absence of insoluble material, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Carefully inspect the bottom of each tube for a pellet. The presence of a pellet indicates that the compound has precipitated.
-
-
(Optional) Quantitative Analysis:
-
If a spectrophotometer is available and this compound has a known absorbance spectrum, the concentration of the supernatant after centrifugation can be measured to more accurately determine the solubility limit.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Chemical structure of this compound with hydrophobic and hydrophilic regions.
Caption: Simplified overview of the DNMT3A methylation pathway and the action of this compound.
Caption: Conceptual diagram of pH and salt concentration effects on small molecule solubility.
References
- 1. Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNMT3a promotes proliferation by activating the STAT3 signaling pathway and depressing apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. DNMT3A gene: MedlinePlus Genetics [medlineplus.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 8. scielo.br [scielo.br]
identifying and minimizing off-target effects of Dnmt3A-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of Dnmt3A-IN-1, a selective, non-nucleoside, allosteric inhibitor of DNA methyltransferase 3A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of DNMT3A. Unlike nucleoside analogs that bind to the enzyme's active site, this compound is believed to act by disrupting protein-protein interactions that are crucial for DNMT3A's function.[1][2][3] This allosteric mechanism contributes to its selectivity for DNMT3A over the maintenance methyltransferase DNMT1.[1][4][5]
Q2: What is the known selectivity profile of this compound?
A2: this compound demonstrates promising selectivity for DNMT3A over DNMT1 and the bacterial DNA cytosine methyltransferase M.SssI.[1][6] In in-vitro assays, it showed minimal inhibition of DNMT1 at concentrations where it effectively inhibited DNMT3A.[6] However, a comprehensive screen against a broad panel of methyltransferases or a kinome-wide scan has not been published in the primary literature. Therefore, empirical determination of its off-target effects in your specific experimental system is highly recommended.
Q3: What are the potential off-target effects of this compound?
A3: While designed to be selective, this compound, like any small molecule inhibitor, has the potential for off-target effects. These could include binding to other methyltransferases, kinases, or other proteins with structurally similar allosteric sites. Such off-target interactions could lead to unintended phenotypic effects in cellular assays. It is crucial to perform experiments to identify and validate the on-target versus off-target effects of the observed phenotype.
Q4: How can I experimentally identify the off-targets of this compound?
A4: Several unbiased, proteome-wide methods can be employed to identify the direct binding targets of this compound in a cellular context. These include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.
-
Chemical Proteomics: Techniques such as Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify covalent and non-covalent protein binders.
-
Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique identifies protein-ligand interactions by detecting conformational changes in proteins upon binding.
Transcriptional profiling using RNA-sequencing (RNA-seq) can also identify downstream off-target effects by detecting unintended changes in gene expression.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: Minimizing off-target effects is crucial for correctly interpreting your experimental results. Here are some key strategies:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound that elicits the desired on-target phenotype.
-
Employ a structurally distinct inhibitor: If available, use another selective DNMT3A inhibitor with a different chemical scaffold to confirm that the observed phenotype is not specific to the chemical structure of this compound.
-
Use a negative control: A close chemical analog of this compound that is inactive against DNMT3A is an invaluable tool to differentiate on-target from off-target effects.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out DNMT3A and verify that the resulting phenotype mimics the effect of this compound.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Issue: No thermal shift or an inconsistent shift is observed for DNMT3A upon treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response CETSA (Isothermal Dose-Response Fingerprinting or ITDRF-CETSA) to identify the optimal concentration of this compound for inducing a thermal shift.[7][8] |
| Incorrect Heating Temperature or Time | Optimize the heating gradient and duration. Different proteins have distinct melting profiles. A pre-experiment with a temperature gradient (e.g., 40-70°C) is recommended to determine the optimal melting temperature of DNMT3A in your cell line.[9] |
| Low DNMT3A Expression | Ensure your cell line expresses sufficient levels of endogenous DNMT3A. If not, consider using a cell line with higher expression or an overexpression system. |
| Cell Lysis and Protein Extraction Issues | Ensure complete cell lysis to release soluble proteins. Use appropriate lysis buffers and protease inhibitors. Incomplete lysis can lead to variability.[9] |
| Antibody Quality for Western Blot | Validate the specificity and sensitivity of your primary antibody for DNMT3A. Use a secondary antibody that provides a strong and clean signal. |
Issue: Observing thermal shifts for proteins other than DNMT3A.
| Possible Cause | Troubleshooting Step |
| Potential Off-Target Binding | This is a key finding. Document these proteins as potential off-targets of this compound. |
| Indirect Effects of DNMT3A Inhibition | Inhibition of DNMT3A could lead to changes in the expression or stability of other proteins, which might then exhibit a thermal shift. |
| Compound-Induced Cellular Stress | At high concentrations, the compound might induce a general stress response, affecting the stability of multiple proteins. Lower the concentration and re-evaluate. |
Kinome Profiling for Off-Target Kinase Inhibition
Issue: Significant inhibition of one or more kinases is observed in a kinome-wide screen.
| Possible Cause | Troubleshooting Step |
| Direct Off-Target Kinase Inhibition | This compound may directly bind to and inhibit certain kinases. This is a critical finding for understanding its off-target profile. |
| Assay Interference | Some compounds can interfere with the assay technology (e.g., ATP-competitive assays). Use a different assay format (e.g., a direct binding assay) to validate the finding. |
| High Compound Concentration | The concentration used in the screen might be too high, leading to non-specific inhibition. Perform dose-response assays for the identified kinases to determine their IC50 values. |
RNA-Sequencing for Off-Target Gene Expression Changes
Issue: A large number of differentially expressed genes (DEGs) are identified that are not known targets of DNMT3A.
| Possible Cause | Troubleshooting Step |
| Indirect Transcriptional Effects | Inhibition of DNMT3A can lead to widespread changes in the epigenome, resulting in a cascade of downstream gene expression changes that are not direct targets. |
| Off-Target Effects on Transcription Factors or Signaling Pathways | This compound might be affecting other proteins that regulate gene expression. Pathway analysis of the DEGs can help identify these off-target pathways. |
| Cellular Stress or Toxicity | High concentrations or prolonged treatment with the inhibitor can induce stress responses and non-specific changes in gene expression. Ensure the used concentration is non-toxic. |
| Batch Effects or Technical Variability | Ensure proper experimental design with sufficient biological replicates to minimize the impact of technical noise.[10] |
Quantitative Data Summary
| Parameter | This compound (Inhibitor 1) | Reference |
| Target | DNA Methyltransferase 3A (DNMT3A) | [1][11] |
| Mechanism | Allosteric, Non-nucleoside | [1][12] |
| Kᵢ (vs. AdoMet) | 9.16 - 18.85 µM | [11][13] |
| Kᵢ (vs. poly dI-dC) | 11.37 - 23.34 µM | [11][13] |
| Effective Concentration (AML cell apoptosis) | 5 - 12 µM | [11] |
| Selectivity | Selective for DNMT3A over DNMT1 and M.SssI | [1][6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted for assessing the target engagement of this compound with endogenous DNMT3A in cultured cells.
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT3A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the optimized duration (e.g., 1-4 hours).
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[9] Include an unheated control (37°C).
-
Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[9]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[9]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a Bradford assay.
-
Western Blotting: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Immunodetection: Perform SDS-PAGE, transfer to a PVDF membrane, block, and probe with the primary antibody against DNMT3A, followed by the HRP-conjugated secondary antibody.
-
Analysis: Develop the blot using a chemiluminescent substrate and quantify the band intensities. Plot the relative band intensity against the temperature to generate melting curves for both the treated and control samples. A shift in the melting curve indicates target engagement.
Protocol 2: RNA-Sequencing (RNA-seq) for Off-Target Gene Expression Analysis
This protocol outlines the general workflow for using RNA-seq to identify off-target effects of this compound.
Materials:
-
Cultured cells
-
This compound and DMSO
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle (DMSO) control. Use at least three biological replicates per condition.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high-quality RNA sample (RIN > 8) is recommended.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound treated samples compared to the control.[14]
-
Pathway and Gene Ontology Analysis: Analyze the list of differentially expressed genes to identify any enriched biological pathways or functions that might indicate off-target effects.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: On-target vs. potential off-target signaling.
References
- 1. A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. researchgate.net [researchgate.net]
- 5. New Class of Chemotherapy Drugs For Safer, Targeted Leukemia Treatment | Technology Networks [technologynetworks.com]
- 6. escholarship.org [escholarship.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Novel Class of Selective Non-Nucleoside Inhibitors of Human DNA Methyltransferase 3A - ProQuest [proquest.com]
- 13. glpbio.com [glpbio.com]
- 14. RNA-Seq Analysis: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
optimizing Dnmt3A-IN-1 treatment duration for maximum efficacy
Welcome to the technical support center for Dnmt3A-IN-1, a selective, non-nucleoside inhibitor of DNA methyltransferase 3A. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals optimize the use of this compound for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor that selectively targets the DNMT3A protein. It functions by disrupting the protein-protein interactions at the DNMT3A tetramer interface. This disruption prevents the proper formation and function of DNMT3A complexes, leading to the inhibition of its DNA methylation activity. In acute myeloid leukemia (AML) cell lines, this inhibition has been shown to induce apoptosis and cellular differentiation.[1]
Q2: What is the recommended starting concentration and treatment duration for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound in AML cell lines is 5–12 μM, with a typical treatment duration of 72 hours to observe significant induction of apoptosis and differentiation.[2][3] However, the optimal concentration and duration can be cell-line specific and depend on the experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To prepare a working solution, dilute the DMSO stock in your cell culture medium to the desired final concentration.
Q4: I am observing low efficacy or no effect with this compound treatment. What are the possible causes and solutions?
A4: Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no observable effect (e.g., no apoptosis or differentiation) | 1. Suboptimal concentration: The concentration of this compound may be too low for your specific cell line. 2. Insufficient treatment duration: The treatment time may not be long enough to induce a measurable biological response. 3. Cell line resistance: The cell line may be insensitive to DNMT3A inhibition. 4. Compound instability: The inhibitor may be degrading in the cell culture medium over long incubation periods. 5. Incorrect compound handling or storage: Improper storage may have led to the degradation of the compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1-50 µM) to determine the EC50 for your cell line. 2. Conduct a time-course experiment, assessing your endpoint at multiple time points (e.g., 24, 48, 72, 96 hours). 3. Verify the expression and mutation status of DNMT3A in your cell line. Consider using a positive control cell line known to be sensitive to this compound. 4. Consider replenishing the medium with fresh this compound every 24-48 hours for long-term experiments. 5. Ensure the compound has been stored correctly (at -20°C or -80°C) and that the stock solution is not expired. |
| High levels of cell death, even at low concentrations | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. 2. Off-target effects: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity. 3. Cell line hypersensitivity: Your cell line may be particularly sensitive to the inhibition of DNMT3A. | 1. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. 2. Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. 3. Perform a more detailed dose-response curve with smaller concentration increments to identify a non-toxic, effective concentration. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions can lead to inconsistent final concentrations. 3. Assay variability: The assay used to measure the endpoint may have inherent variability. | 1. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh working solutions from the stock for each experiment and ensure thorough mixing. 3. Include appropriate positive and negative controls in every experiment and run replicates to assess and control for assay variability. |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration of this compound for Induction of Apoptosis
This protocol describes a time-course experiment to identify the optimal treatment duration for inducing apoptosis in a specific cell line.
Materials:
-
This compound
-
Your cell line of interest (e.g., an AML cell line)
-
Complete cell culture medium
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96-well plates
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Apoptosis assay kit (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to overconfluency during the course of the experiment.
-
Compound Preparation: Prepare a working solution of this compound in complete cell culture medium at a concentration previously determined to be effective (e.g., from a dose-response experiment, or a starting concentration of 10 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the this compound solution).
-
Treatment: Treat the cells with the this compound working solution or the vehicle control.
-
Time Points: At various time points (e.g., 24, 48, 72, and 96 hours) after treatment, harvest the cells.
-
Apoptosis Assay: Stain the cells for apoptosis markers according to the manufacturer's protocol of your chosen apoptosis assay kit (e.g., Annexin V and Propidium Iodide).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (early and late apoptosis).
-
Data Analysis: Plot the percentage of apoptotic cells against the treatment duration. The optimal treatment duration is the time point at which the maximum percentage of apoptosis is observed with minimal non-specific cell death in the vehicle control.
Data Presentation:
| Treatment Duration (hours) | % Apoptotic Cells (Vehicle Control) | % Apoptotic Cells (this compound) |
| 24 | ||
| 48 | ||
| 72 | ||
| 96 |
Protocol 2: Assessing Myeloid Differentiation Following this compound Treatment
This protocol outlines a method to evaluate the induction of myeloid differentiation markers over time.
Materials:
-
This compound
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Your cell line of interest (e.g., an AML cell line)
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Complete cell culture medium
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6-well plates
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Antibodies for myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed your cells in 6-well plates.
-
Compound Preparation: Prepare a working solution of this compound and a vehicle control as described in Protocol 1.
-
Treatment: Treat the cells with this compound or vehicle control.
-
Time Points: At various time points (e.g., 48, 72, 96, and 120 hours), harvest the cells.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14) according to standard immunofluorescence staining protocols.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells expressing the differentiation markers and the mean fluorescence intensity (MFI).
-
Data Analysis: Plot the percentage of marker-positive cells and the MFI against the treatment duration to identify the time point of maximal differentiation.
Data Presentation:
| Treatment Duration (hours) | % CD11b+ Cells (Vehicle) | % CD11b+ Cells (this compound) | MFI of CD11b (this compound) |
| 48 | |||
| 72 | |||
| 96 | |||
| 120 |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow
Caption: Workflow for optimizing this compound treatment.
References
Technical Support Center: Addressing Resistance to Dnmt3A-IN-1 in Cancer Cells
Welcome to the technical support center for Dnmt3A-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms encountered during experiments with this selective DNMT3A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective, non-nucleoside small molecule inhibitor of DNA methyltransferase 3A (DNMT3A). It functions through an allosteric mechanism, meaning it does not bind to the enzyme's active site.[1][2] This selectivity for DNMT3A over DNMT1 is intended to specifically target de novo DNA methylation processes, which are often dysregulated in cancer, while sparing maintenance methylation.[3] In cancer cells, such as acute myeloid leukemia (AML) cell lines, this compound has been shown to induce apoptosis.
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on resistance to other DNMT inhibitors, several possibilities can be investigated:
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Compensatory Upregulation of other DNMTs: Cells may upregulate the expression or activity of DNMT1 or DNMT3B to compensate for the inhibition of DNMT3A, thereby maintaining DNA methylation patterns necessary for survival.[4]
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Alterations in Downstream Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways. For instance, upregulation of the PI3K/AKT/mTOR or MAPK/ERK pathways can promote cell survival and proliferation, counteracting the apoptotic effects of this compound.[5]
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Mutations in the DNMT3A Gene: While this compound is an allosteric inhibitor, mutations in the DNMT3A gene could potentially alter the binding site of the inhibitor or change the conformational state of the enzyme, reducing the inhibitor's efficacy. Clinically observed DNMT3A mutations can lead to both hypermethylation and hypomethylation, suggesting complex effects on its function that could influence inhibitor binding and activity.[6][7]
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Crosstalk with Histone Modifications: The interplay between DNA methylation and histone modifications is crucial for gene regulation.[8][9][10] Alterations in histone modifying enzymes could create a chromatin state that is less dependent on DNMT3A activity for gene silencing, thus conferring resistance.
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Upregulation of Anti-Apoptotic Proteins: Increased expression of inhibitor of apoptosis proteins (IAPs) can block the apoptotic cascade initiated by this compound, allowing cancer cells to survive treatment.[11]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound and how to investigate them.
Problem 1: Decreased Cell Death Observed After Prolonged Treatment
| Possible Cause | Suggested Troubleshooting Steps |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a cell viability assay (MTT or CellTiter-Glo) to determine the IC50 of this compound in the treated cells compared to the parental line. An increased IC50 indicates resistance. 2. Assess Apoptosis: Use Annexin V/PI staining followed by flow cytometry to quantify the levels of apoptosis in resistant versus sensitive cells after treatment. A reduction in apoptosis in the treated line is expected. |
| Upregulation of compensatory DNMTs. | 1. Analyze Protein Levels: Perform a western blot to compare the protein expression levels of DNMT1, DNMT3A, and DNMT3B in resistant and sensitive cells.[12][13][14] 2. Analyze mRNA Levels: Use RT-qPCR to measure the transcript levels of DNMT1, DNMT3A, and DNMT3B. |
| Activation of pro-survival signaling pathways. | 1. Western Blot Analysis: Probe for key proteins in survival pathways, such as phosphorylated and total AKT, ERK, and mTOR in both resistant and sensitive cells, with and without this compound treatment. |
Problem 2: No Significant Change in Global DNA Methylation Despite DNMT3A Inhibition
| Possible Cause | Suggested Troubleshooting Steps |
| Compensatory activity of other DNMTs. | 1. Measure DNMT Activity: Use a DNMT activity assay to measure the total DNMT activity in nuclear extracts from both sensitive and resistant cells. 2. Locus-Specific Methylation Analysis: Perform pyrosequencing or bisulfite sequencing on the promoter regions of specific tumor suppressor genes known to be regulated by DNMT3A to see if methylation is maintained in resistant cells.[15][16] |
| Limited dependence on DNMT3A for maintaining methylation at the assayed loci. | 1. Select Relevant Loci: Ensure the genomic loci you are assessing for methylation changes are known to be direct targets of DNMT3A in your cell type. |
Problem 3: Reactivation of Silenced Tumor Suppressor Genes is Not Observed
| Possible Cause | Suggested Troubleshooting Steps |
| Dominant role of histone modifications in gene silencing. | 1. Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR for repressive histone marks (e.g., H3K27me3, H3K9me3) and activating marks (e.g., H3K4me3, H3K27ac) at the promoter of the target tumor suppressor gene in both sensitive and resistant cells. |
| Ineffective demethylation at the specific gene promoter. | 1. Targeted Methylation Analysis: Use pyrosequencing to quantify the methylation level at the specific CpG island of the tumor suppressor gene promoter. |
| Gene silencing is independent of DNA methylation. | 1. Literature Review: Confirm from existing literature that the tumor suppressor gene of interest is indeed regulated by DNA methylation in your cancer cell model. |
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data that could be generated when investigating resistance to this compound. These are for illustrative purposes to guide your experimental expectations.
Table 1: Cell Viability in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| Parental (Sensitive) | This compound | 5.0 |
| Resistant | This compound | 25.0 |
Table 2: Relative mRNA Expression of DNMTs in Resistant Cells
| Gene | Fold Change (Resistant vs. Sensitive) |
| DNMT1 | 1.2 |
| DNMT3A | 1.0 |
| DNMT3B | 4.5 |
Table 3: Promoter Methylation of a Target Tumor Suppressor Gene
| Cell Line | Treatment | % Methylation |
| Parental (Sensitive) | Vehicle | 85% |
| Parental (Sensitive) | This compound (5 µM) | 40% |
| Resistant | Vehicle | 88% |
| Resistant | This compound (5 µM) | 82% |
Experimental Protocols
Cell Viability Assay (MTT)
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash them with cold PBS.[18]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[8][19][15]
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot for DNMTs
-
Lyse sensitive and resistant cells and quantify the protein concentration.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against DNMT1, DNMT3A, and DNMT3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to normalize the results.
RT-qPCR for Gene Expression
-
Isolate total RNA from sensitive and resistant cells using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[20][21]
-
Perform qPCR using SYBR Green master mix and primers specific for your target genes (e.g., DNMT1, DNMT3B, tumor suppressor genes) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[20]
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating resistance.
Caption: PI3K/AKT pathway as a potential resistance mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific Inhibition of DNMT3A/ISGF3γ Interaction Increases the Temozolomide Efficiency to Reduce Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of specific DNMT gene depletion on cancer cell transformation and breast cancer cell invasion; toward selective DNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mutations in the DNMT3A DNA methyltransferase in acute myeloid leukemia patients cause both loss and gain of function and differential regulation by protein partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in the DNMT3A DNA methyltransferase in acute myeloid leukemia patients cause both loss and gain of function and differential regulation by protein partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Significance of targeting DNMT3A mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 10. DNMT3A governs tyrosine kinase inhibitors responses through IAPs and in a cell senescence-dependent manner in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. 4.8. Gene Expression Analysis [bio-protocol.org]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dnmt3A-IN-1 Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential instability of Dnmt3A-IN-1 in long-term experiments. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, it is recommended to store the compound as a powder. In solvent, the stability is more limited.[1][2][3][4]
Q2: How long can I store this compound stock solutions?
A2: The stability of this compound in solvent is dependent on the storage temperature. Stock solutions in DMSO can be stored for up to 6 months at -80°C and for up to 1 month at -20°C.[1][2][3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] For in vivo experiments, specific formulations involving co-solvents like PEG300, Tween-80, and saline are suggested to improve solubility.[1]
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: While specific data on the long-term stability of this compound in aqueous solutions and cell culture media is limited, small molecule inhibitors, in general, can be susceptible to degradation under these conditions due to factors like hydrolysis. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[4] For long-term in vitro experiments, the stability should be empirically determined.
Q5: What are the potential consequences of this compound instability in my experiments?
A5: Instability of this compound can lead to a decrease in its effective concentration over time, resulting in diminished or inconsistent biological effects. This can manifest as a loss of target inhibition, leading to misinterpretation of experimental results and poor reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Diminished or inconsistent inhibitor effect over time. | Degradation of this compound in the experimental medium. | 1. Replenish the inhibitor: For long-term cell culture experiments, consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals (e.g., every 24-48 hours).2. Assess stability: Perform a stability study of this compound in your specific experimental medium and conditions (see Experimental Protocols section).3. Increase initial concentration: If partial degradation is expected and unavoidable, a higher initial concentration may be used, but this should be carefully validated to avoid off-target effects. |
| High variability between replicate experiments. | Inconsistent inhibitor concentration due to degradation or precipitation. | 1. Ensure complete solubilization: When preparing working solutions, ensure the inhibitor is fully dissolved. Gentle warming and sonication can aid dissolution.[3][4]2. Prepare fresh working solutions: Always prepare working solutions from a frozen stock immediately before use.3. Aliquot stock solutions: Avoid multiple freeze-thaw cycles of the main stock solution by preparing single-use aliquots.[3] |
| Precipitation of the compound in cell culture medium. | Poor solubility of this compound in aqueous medium. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.2. Use a carrier protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help stabilize small molecules and prevent precipitation. |
| Unexpected cellular phenotypes or toxicity. | Formation of active or toxic degradation products. | 1. Characterize degradation products: If possible, use analytical techniques like HPLC or LC-MS to identify potential degradation products.2. Test for toxicity of the vehicle/degraded compound: Run control experiments with the vehicle and with medium that has been incubated under experimental conditions without cells to assess the toxicity of any potential degradation products. |
Quantitative Data Summary
| Form | Storage Temperature | Stability Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 6 months | [1][2][3][4] |
| In Solvent (DMSO) | -20°C | 1 month | [1][2][3][4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the degradation rate of this compound in a specific cell culture medium at 37°C over a typical experimental duration.
Methodology:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Prepare the experimental medium (e.g., DMEM with 10% FBS) and spike it with this compound to the final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubate the medium at 37°C in a CO₂ incubator.
-
Collect aliquots of the medium at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Store the aliquots at -80°C until analysis.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life of the compound in the medium.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture medium.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
avoiding precipitation of Dnmt3A-IN-1 in cell culture media
Welcome to the technical support center for Dnmt3A-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on preventing its precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of small molecule inhibitors like this compound upon addition to aqueous cell culture media is a common challenge, primarily due to the hydrophobic nature of the compound. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Precipitate forms immediately or over time after adding this compound to cell culture media.
| Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | The most common reason for precipitation is the low solubility of this compound in the aqueous environment of cell culture media, especially when diluted from a high-concentration DMSO stock.[1][2] |
| High Final Concentration of this compound | The desired working concentration of the inhibitor may exceed its solubility limit in the final culture medium. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not be sufficient to keep the compound in solution upon significant dilution.[1] |
| Incorrect Stock Solution Preparation | The inhibitor may not have been fully dissolved in the initial DMSO stock solution. |
| Media Composition and Temperature | Components in the cell culture media (e.g., proteins in serum) and temperature fluctuations can influence the solubility of the compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[4][5][6] this compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (182.93 mM).[4][5][6] For complete dissolution, warming the solution to 60°C and using ultrasonication is recommended.[4][5][6] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[4]
Q2: My this compound precipitated when I added it to my cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are the steps to resolve it:
-
Optimize the dilution method: Instead of adding the high-concentration DMSO stock directly to the medium, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[1]
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1%, to minimize toxicity and solubility issues.[1]
-
Increase the volume of media for dilution: Adding the DMSO stock to a larger volume of pre-warmed media while vortexing can aid in rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
Check for complete initial solubilization: Ensure your stock solution is fully dissolved. If you see any particulates, try warming and sonicating the stock solution before use.[4][7]
Q3: What is the maximum concentration of DMSO that cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.1% without significant toxicity.[1] However, this can be cell-line dependent. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5][7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most common and recommended solvent, for specific applications, other solvents or formulations can be considered. For in vivo studies, formulations with PEG300, Tween-80, and saline or corn oil have been described.[4][6] However, for in vitro cell culture, these may not be appropriate. If DMSO is not suitable for your experimental system, further investigation into alternative solubilizing agents or delivery systems (e.g., cyclodextrins) may be necessary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).
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Gently vortex the tube to mix.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.[4][5]
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Following heating, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete solubilization.[4][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media to Avoid Precipitation
This protocol provides a step-by-step method for diluting the DMSO stock solution into cell culture media while minimizing the risk of precipitation.
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or polypropylene tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): a. Prepare intermediate dilutions of the stock solution in sterile DMSO. For example, if your stock is 10 mM and your final desired concentration is 10 µM with a final DMSO concentration of 0.1%, you can make an intermediate dilution to 100 µM in DMSO. b. Add the appropriate volume of the final DMSO dilution to the pre-warmed cell culture medium. It is crucial to add the inhibitor to the medium and not the other way around.
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Direct Dilution (for lower concentrations): a. Ensure the final DMSO concentration will be well below 0.1%. b. While gently vortexing the pre-warmed cell culture medium, slowly add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations of the compound.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles are observed, consider further optimization of the dilution steps or using a lower final concentration.
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Add the final working solution to your cells immediately.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: Dnmt3A-IN-1 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel DNA methyltransferase 3A inhibitor, Dnmt3A-IN-1, in in vivo experiments. The focus is on strategies to refine dosage and mitigate potential toxicity.
Disclaimer
This compound is a novel, selective, allosteric inhibitor of DNMT3A.[1][2] As a relatively new compound, comprehensive in vivo toxicity and pharmacokinetic data are not yet widely available in peer-reviewed literature. The following guidelines are based on general principles for in vivo studies with enzyme inhibitors and data from related compounds. Researchers must conduct their own dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class allosteric inhibitor of DNMT3A.[2][3] Unlike traditional DNMT inhibitors that target the enzyme's active site, this compound binds to a different site on the protein, disrupting the protein-protein interactions necessary for its function.[2] This allosteric mechanism is designed to offer greater selectivity and potentially reduced off-target effects, which may lead to lower toxicity compared to non-selective DNMT inhibitors.[2][3]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: A specific, universally recommended in vivo starting dose for this compound has not been established in the literature. A dose-response study is essential. As a starting point for dose-finding studies, researchers can consider the in vitro effective concentrations. This compound has been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines at concentrations between 5-12 µM.[1] These in vitro concentrations can be used in pharmacokinetic models to estimate a starting dose range for in vivo experiments.
Q3: How should I prepare this compound for in vivo administration?
A3: Proper formulation is critical for in vivo studies to ensure solubility and minimize vehicle-related toxicity. Commercial suppliers of this compound suggest several formulations. The choice of vehicle will depend on the route of administration and the experimental model. It is crucial to test the vehicle alone as a control group in your experiments.
Table 1: Suggested Formulations for this compound In Vivo Administration
| Formulation Components | Proportions | Notes |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation for poorly soluble compounds. |
| DMSO, SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | SBE-β-CD can improve the solubility of hydrophobic compounds. |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | Suitable for oral gavage administration. |
Source: Adapted from commercial supplier recommendations.
Troubleshooting Guide: In Vivo Toxicity and Dosage Refinement
This guide addresses common issues encountered during in vivo experiments with this compound.
Issue 1: Observed Toxicity or Adverse Effects in Animal Models (e.g., weight loss, lethargy, organ damage)
Possible Cause:
-
High Dosage: The administered dose may be above the maximum tolerated dose (MTD).
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.
-
Off-Target Effects: Although designed for selectivity, off-target activity is still possible at higher concentrations.
Troubleshooting Steps:
-
Conduct a Dose-Ranging Study: If not already performed, a pilot study with a wide range of doses is crucial to determine the MTD.
-
Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.
-
Refine the Formulation: If vehicle toxicity is suspected, explore alternative formulations (see Table 1).
-
Monitor Animal Health: Implement a comprehensive monitoring plan, including daily observation, body weight measurements, and, if necessary, blood and tissue analysis.
Issue 2: Lack of Efficacy at Non-Toxic Doses
Possible Cause:
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.
-
Rapid Metabolism: The compound may be cleared from the body too quickly.
-
Suboptimal Dosing Schedule: The frequency of administration may not be sufficient to maintain a therapeutic concentration.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: If possible, conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Adjust Dosing Regimen: Based on PK data or empirical evidence, consider increasing the dosing frequency or using a different route of administration.
-
Evaluate Target Engagement: Use pharmacodynamic markers to confirm that the inhibitor is engaging with DNMT3A in the target tissue.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant animal model (e.g., mice, rats).
-
Group Allocation: Divide animals into groups of at least 3-5 per dose level, including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., estimated from in vitro data) and escalate in subsequent groups (e.g., 2-fold or 3-fold increases).
-
Administration: Administer this compound via the intended route for a defined period (e.g., daily for 5-14 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels). Record body weight at least three times per week.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, severe clinical signs, or mortality).
Table 2: Example of MTD Study Design
| Group | Treatment | Dose (mg/kg) | Number of Animals |
| 1 | Vehicle Control | 0 | 5 |
| 2 | This compound | X | 5 |
| 3 | This compound | 2X | 5 |
| 4 | This compound | 4X | 5 |
| 5 | This compound | 8X | 5 |
Visualizations
Caption: Workflow for in vivo dosage refinement of this compound.
Caption: Mechanism of action of this compound.
References
Navigating Inconsistent Results in Dnmt3A-IN-1 Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective DNA methyltransferase 3A inhibitor, Dnmt3A-IN-1, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides a comprehensive resource to troubleshoot common issues and answer frequently asked questions, ensuring the reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). It functions by binding to the enzyme and inhibiting its catalytic activity, which is the transfer of a methyl group to cytosine residues in DNA.[1] This inhibition of de novo DNA methylation can lead to the re-expression of silenced tumor suppressor genes and induce apoptosis (programmed cell death) in cancer cells, particularly in acute myeloid leukemia (AML).[1]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What is the typical concentration range and treatment duration for this compound in cell culture experiments?
The optimal concentration and treatment time can vary significantly depending on the cell line and the specific experimental endpoint. For AML cell lines, effective concentrations for inducing apoptosis and differentiation have been reported in the range of 5-12 µM with treatment durations of 72 hours.[1][2] However, it is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions.
Q4: What are the expected phenotypic outcomes of successful this compound treatment?
In sensitive cancer cell lines, particularly AML, successful treatment with this compound is expected to lead to:
-
Reduced global DNA methylation: This can be measured by various techniques such as pyrosequencing or MeDIP-seq.
-
Induction of apoptosis: This can be quantified using assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or by measuring caspase activity.[1]
-
Induction of cellular differentiation: In AML cells, an upregulation of differentiation markers like CD11b can be observed.[1]
-
Inhibition of cell proliferation and colony formation.
-
Changes in gene expression: Re-expression of genes silenced by DNA methylation.
Troubleshooting Guides
Inconsistent results in experiments involving small molecule inhibitors like this compound can arise from various factors. The following guides address common problems and provide potential solutions.
Issue 1: No or Low Efficacy (e.g., no change in DNA methylation, no apoptosis)
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Ensure proper storage of the compound at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working solutions from the stock for each experiment. |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration for observing the desired effect. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Dnmt3A inhibition. This could be due to various factors, including the expression of drug efflux pumps, mutations in the DNMT3A gene, or compensatory mechanisms.[3] Consider using a different cell line known to be sensitive to Dnmt3A inhibitors as a positive control. |
| Low DNMT3A Expression in the Cell Line | Verify the expression level of DNMT3A in your cell line using techniques like Western blotting or qPCR. Cell lines with low or absent DNMT3A expression are unlikely to respond to a DNMT3A-specific inhibitor. |
| High Cell Density | High cell density can affect drug availability and cell proliferation rates, potentially masking the inhibitor's effects. Seed cells at a consistent and optimal density for each experiment. |
| High Passage Number of Cells | Cell lines can undergo genetic and phenotypic drift at high passage numbers, leading to altered drug responses. Use low-passage cells (ideally below 20 passages) and maintain a consistent passage number for all related experiments. |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding for all replicates and experiments. Use a hemocytometer or an automated cell counter. |
| Variations in Treatment Conditions | Maintain consistent incubation times, temperatures, and CO2 levels. Ensure that the final concentration of the inhibitor and the vehicle (e.g., DMSO) is the same across all wells and experiments. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer. |
| Inconsistent Compound Preparation | Prepare a master mix of the inhibitor at the final working concentration to add to the cells, rather than adding small volumes of a high-concentration stock directly to each well. Ensure complete dissolution of the compound in the solvent. |
| Cell Culture Contamination | Regularly check cell cultures for any signs of microbial contamination (e.g., bacteria, yeast, mycoplasma), which can significantly impact cell health and experimental results. |
Experimental Protocols
Apoptosis Analysis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control and a positive control for apoptosis (e.g., staurosporine treatment).
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization with serum-containing media).[4]
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.[5]
-
Use unstained and single-stained controls to set up compensation and gates correctly.
-
Troubleshooting Annexin V Assay:
| Problem | Possible Cause | Solution |
| High background in negative control | Cells were handled too harshly during harvesting. | Use a gentler dissociation method and centrifugation speed. |
| Cells were overgrown or unhealthy before treatment. | Use cells in the logarithmic growth phase. | |
| No apoptosis detected in positive control | Apoptosis-inducing agent was not effective. | Use a different positive control or optimize the concentration and incubation time. |
| Reagents have expired or were stored improperly. | Check the expiration dates and storage conditions of the Annexin V and PI reagents. | |
| High percentage of necrotic cells (PI positive) | The inhibitor concentration is too high, causing rapid cell death. | Perform a dose-response experiment to find a concentration that induces apoptosis without excessive necrosis. |
| The treatment duration is too long. | Perform a time-course experiment. |
DNA Methylation Analysis by Pyrosequencing
Pyrosequencing provides a quantitative analysis of DNA methylation at specific CpG sites.
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR reagents
-
Biotinylated PCR primers specific for the target region
-
Pyrosequencing instrument and reagents
Procedure:
-
Genomic DNA Extraction and Bisulfite Conversion:
-
Extract high-quality genomic DNA from treated and control cells.
-
Perform bisulfite conversion of the genomic DNA according to the manufacturer's protocol. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[6]
-
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using PCR with one of the primers being biotinylated. The primers should be designed to amplify the region of interest without bias towards methylated or unmethylated sequences.
-
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain a single-stranded template.
-
Anneal a sequencing primer to the template.
-
Perform the pyrosequencing reaction according to the instrument's protocol. The software will quantify the C/T ratio at each CpG site, which corresponds to the percentage of methylation.[7]
-
Troubleshooting Pyrosequencing:
| Problem | Possible Cause | Solution |
| Low or no PCR product | Incomplete bisulfite conversion leading to DNA degradation. | Use a high-quality bisulfite conversion kit and follow the protocol carefully. |
| Poor primer design. | Design and validate primers using appropriate software and controls. | |
| Inconsistent methylation levels | Heterogeneity in the cell population. | If possible, use a more homogeneous cell population or increase the number of biological replicates. |
| Incomplete bisulfite conversion. | Ensure complete conversion by using a bisulfite conversion control. | |
| High background signal | Non-specific PCR amplification. | Optimize PCR conditions (e.g., annealing temperature, primer concentration). |
Data Presentation
To facilitate the comparison of quantitative data, it is recommended to summarize results in clearly structured tables.
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | AML | 7.5 |
| MOLM-13 | AML | 9.2 |
| THP-1 | AML | 10.8 |
| User's Cell Line | User's Cancer Type | To be determined |
Table 2: Example of Apoptosis Induction by this compound (10 µM, 72h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| MV4-11 (Vehicle) | 5.2 | 3.1 |
| MV4-11 (this compound) | 25.8 | 15.4 |
| User's Cell Line (Vehicle) | To be determined | To be determined |
| User's Cell Line (this compound) | To be determined | To be determined |
Visualizations
Signaling Pathway of DNMT3A Inhibition
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the effects of this compound.
Troubleshooting Logic for Inconsistent Apoptosis Results
Caption: A logical flowchart for troubleshooting inconsistent apoptosis assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Specific Inhibition of DNMT3A/ISGF3γ Interaction Increases the Temozolomide Efficiency to Reduce Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The methyltransferase domain of DNMT1 is an essential domain in acute myeloid leukemia independent of DNMT3A mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
Validation & Comparative
Validating the Inhibitory Effect of Dnmt3A-IN-1 on DNMT3A Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Dnmt3A-IN-1 and other alternative compounds on DNA methyltransferase 3A (DNMT3A) activity. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of critical pathways and workflows to aid in the design and interpretation of preclinical research.
Comparative Analysis of DNMT3A Inhibitors
This compound is a potent and selective inhibitor of DNMT3A.[1][2] Its inhibitory activity, along with that of other commonly used DNMT inhibitors, is summarized below. The presented data, including IC50 and Ki values, have been compiled from various in vitro assays and provide a basis for comparing the relative potencies of these compounds.
| Inhibitor | Target(s) | IC50 (DNMT3A) | Ki (DNMT3A) | Mechanism of Action |
| This compound | DNMT3A | Not explicitly reported | 9.16 - 23.34 µM [1] | Selective, non-nucleoside inhibitor. |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 8 µM | Not Reported | Quinoline compound, acts by binding to the catalytic site. |
| Decitabine (5-aza-2'-deoxycytidine) | DNMT1, DNMT3A, DNMT3B | Cell-type dependent (nM to µM range)[3][4] | Not Applicable | Nucleoside analog, incorporates into DNA and covalently traps DNMTs. |
| 5-Azacytidine | DNMT1, DNMT3A, DNMT3B | Cell-type dependent (µM range) | Not Applicable | Nucleoside analog, incorporates into DNA and RNA, trapping DNMTs. |
| Zebularine | DNMTs, Cytidine Deaminase | ~100-150 µM (in cells)[5] | 0.95 µM (Cytidine Deaminase)[5] | Nucleoside analog, traps DNMTs on DNA. |
| RG108 | DNMTs | 115 nM (general DNMTs)[2] | Not Reported | Non-nucleoside, blocks the enzyme's active site.[2] |
| Nanaomycin A | DNMT3B (selective) | Not active against DNMT3A | 500 nM (for DNMT3B)[6] | Selective inhibitor of DNMT3B.[6] |
Experimental Protocols for Inhibitor Validation
Accurate validation of a compound's inhibitory effect on DNMT3A is crucial. Below are detailed protocols for two key experiments: an in vitro DNMT3A activity assay and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
In Vitro DNMT3A Methyltransferase Activity Assay
This protocol outlines a common method for quantifying DNMT3A activity using a 96-well plate format with colorimetric or chemiluminescent detection. Commercially available kits from suppliers like Abcam, EpigenTek, and BPS Bioscience are based on these principles.[7][8][9]
Principle: Recombinant DNMT3A is incubated with a DNA substrate and the methyl donor S-adenosylmethionine (SAM). The extent of DNA methylation is then quantified, typically by using an antibody specific for 5-methylcytosine (5-mC).
Materials:
-
Recombinant human DNMT3A/DNMT3L complex
-
DNMT3A inhibitor (e.g., this compound)
-
96-well plate coated with a universal DNA substrate
-
S-adenosylmethionine (SAM)
-
Assay Buffer
-
Anti-5-methylcytosine (5-mC) primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent or colorimetric substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (for colorimetric assays)
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the DNMT3A inhibitor in assay buffer. Also, prepare a solution of recombinant DNMT3A/DNMT3L complex in assay buffer.
-
Reaction Setup: To the DNA-coated wells, add the assay buffer, the DNMT3A inhibitor at various concentrations, and the recombinant DNMT3A/DNMT3L complex. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Methylation: Add SAM to all wells to start the methylation reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.
-
Washing: Wash the wells multiple times with the wash buffer to remove non-bound components.
-
Primary Antibody Incubation: Add the anti-5-mC primary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Washing: Repeat the washing step.
-
Signal Detection: Add the chemiluminescent or colorimetric substrate and measure the signal using a microplate reader. For colorimetric assays, add a stop solution before reading.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.[5][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.
Principle: When a ligand binds to its target protein, the protein's thermal stability increases. By heating cell lysates at different temperatures, the soluble fraction of the target protein can be quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct target engagement.
Materials:
-
Cultured cells expressing DNMT3A
-
DNMT3A inhibitor (e.g., this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for sonication or freeze-thaw cycles
-
PCR thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-DNMT3A antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-actin)
Procedure:
-
Cell Treatment: Treat cultured cells with the DNMT3A inhibitor at the desired concentration or with a vehicle control. Incubate under normal cell culture conditions for a sufficient time to allow for compound uptake and binding.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer supplemented with protease and phosphatase inhibitors. Lyse the cells using sonication or multiple freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration and normalize the samples. Prepare the samples for SDS-PAGE by adding loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against DNMT3A. Subsequently, probe with an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control protein.
-
Data Analysis: Quantify the band intensities for DNMT3A at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative amount of soluble DNMT3A as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.
Visualizing the Molecular Context
To further elucidate the mechanisms of DNMT3A inhibition, the following diagrams illustrate the DNMT3A signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: DNMT3A-mediated de novo DNA methylation pathway and point of inhibition.
Caption: Experimental workflow for validating the inhibitory effect of a DNMT3A inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. epigentek.com [epigentek.com]
- 7. epigentek.com [epigentek.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dnmt3A-IN-1 Versus Decitabine in the Treatment of Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the selective DNMT3A inhibitor, Dnmt3A-IN-1, and the established hypomethylating agent, decitabine, in the context of Acute Myeloid Leukemia (AML). This analysis is based on currently available experimental data.
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation, particularly aberrant DNA methylation, is a key driver of AML pathogenesis. This has led to the development of therapies targeting the DNA methylation machinery, including the DNA methyltransferase (DNMT) enzymes.
Decitabine, a nucleoside analog, is a well-established hypomethylating agent used in the treatment of AML. It acts as a pan-DNMT inhibitor, leading to global DNA hypomethylation and re-expression of tumor suppressor genes. More recently, the development of selective inhibitors targeting specific DNMT enzymes, such as this compound, offers the potential for a more targeted therapeutic approach with a potentially improved safety profile. This guide aims to compare the preclinical efficacy of these two agents based on available data.
Mechanism of Action
This compound is a selective, non-nucleoside inhibitor of DNMT3A.[1] It functions by directly targeting the enzymatic activity of DNMT3A, an enzyme responsible for de novo DNA methylation. By inhibiting DNMT3A, this compound aims to correct the aberrant methylation patterns specifically associated with this enzyme's activity in AML.
Decitabine , a cytidine analog, functions as a hypomethylating agent by incorporating into DNA and trapping all active DNMT enzymes (DNMT1, DNMT3A, and DNMT3B). This leads to a widespread reduction in DNA methylation across the genome.[2]
dot
Caption: Mechanisms of Action for this compound and Decitabine.
Preclinical Efficacy: A Comparative Summary
Direct head-to-head preclinical studies comparing this compound and decitabine are limited. However, by compiling available data from independent studies, we can draw some initial comparisons.
| Parameter | This compound | Decitabine |
| Target | Selective for DNMT3A | Pan-DNMT inhibitor (DNMT1, DNMT3A, DNMT3B) |
| Inhibitory Constant (Ki) | Not widely reported | Not applicable (covalent inhibitor) |
| IC50 (AML Cell Lines) | Data not readily available | KG-1: >5 µM (48h)[3], U937: 1.6 µM (72h)[3] |
| Apoptosis Induction | Induces apoptosis in AML cell lines | Induces apoptosis in AML cell lines (e.g., KG-1, U937)[3] |
| Differentiation Induction | Upregulates CD11b in AML cell lines | Induces differentiation in AML cell lines |
| In Vivo Efficacy | Data not readily available | Demonstrates anti-leukemic activity in mouse models of AML |
Experimental Protocols
Cell Viability and IC50 Determination (MTT/WST-1 Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound and decitabine on AML cell lines and determining their half-maximal inhibitory concentration (IC50).
dot
Caption: Workflow for Cell Viability and IC50 Determination.
Materials:
-
AML cell lines (e.g., KG-1, U937, MV4-11)
-
Complete cell culture medium
-
96-well plates
-
This compound and Decitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed AML cells at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and decitabine in complete medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in AML cells treated with this compound or decitabine using flow cytometry.[4][5]
dot
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Materials:
-
Treated and untreated AML cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat AML cells with the desired concentrations of this compound or decitabine for the specified time.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate on the cell population and quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Myeloid Differentiation Assay (CD11b Staining)
This protocol describes the assessment of myeloid differentiation in AML cells by measuring the surface expression of the differentiation marker CD11b using flow cytometry.[6][7][8]
dot
Caption: Workflow for Myeloid Differentiation Assay.
Materials:
-
Treated and untreated AML cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound or decitabine for a period sufficient to induce differentiation (e.g., 3-7 days).
-
Harvest approximately 1 x 10⁶ cells per sample and wash with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the recommended amount of fluorochrome-conjugated anti-CD11b antibody or the corresponding isotype control.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Analyze the samples using a flow cytometer, gating on the live cell population.
-
Determine the percentage of CD11b-positive cells and the mean fluorescence intensity.
Conclusion and Future Directions
Based on the currently available preclinical data, both this compound and decitabine demonstrate anti-leukemic activity in AML cell lines by inducing apoptosis and differentiation. Decitabine, as a pan-DNMT inhibitor, has a broader mechanism of action and has been extensively studied in both preclinical and clinical settings, establishing its efficacy in a subset of AML patients.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Head-to-head preclinical studies comparing this compound with decitabine in a panel of AML cell lines and in relevant animal models are crucial. These studies should include comprehensive pharmacodynamic and pharmacokinetic profiling to guide potential clinical development. Investigating the efficacy of this compound in AML subtypes with specific genetic backgrounds, such as those with DNMT3A mutations, will also be of significant interest. Such data will be instrumental for the scientific and drug development community to assess the true potential of selective DNMT3A inhibition as a novel therapeutic strategy for AML.
References
- 1. Oncogenic Roles and Inhibitors of DNMT1, DNMT3A, and DNMT3B in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Adjuvant Epigenetic Therapy of Decitabine and Suberoylanilide Hydroxamic Acid Exerts Anti-Neoplastic Effects in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cytometry.org [cytometry.org]
- 8. Flow Cytometric Identification of Hematopoietic and Leukemic Blast Cells for Tailored Clinical Follow-Up of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dnmt3A Inhibition and Azacitidine in Leukemia: A Focus on Apoptosis Induction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel allosteric Dnmt3A inhibitor, referred to as Compound 2 (a pyridazine derivative), and the established chemotherapeutic agent, azacitidine, in their capacity to induce apoptosis in leukemia cells. This analysis is based on available preclinical data, detailing their mechanisms of action, and summarizing key quantitative findings and experimental methodologies.
Introduction
Epigenetic dysregulation is a hallmark of many cancers, including leukemia. DNA methylation, a key epigenetic modification, is frequently altered in leukemic cells, leading to aberrant gene expression and promoting cancer progression. Two therapeutic strategies targeting this process are the inhibition of DNA methyltransferases (DNMTs) and the use of hypomethylating agents. This guide compares a novel, specific inhibitor of DNMT3A with the widely used hypomethylating agent, azacitidine, focusing on their effectiveness in inducing programmed cell death, or apoptosis, in leukemia cells.
Mechanism of Action
Dnmt3A-IN-1 (Represented by Compound 2)
As a specific compound named "this compound" is not yet established in publicly available research, this guide will focus on a representative, first-in-class allosteric inhibitor of DNMT3A, a pyridazine derivative referred to as "Compound 2" in recent literature[1][2]. Unlike traditional DNMT inhibitors that target the enzyme's active site, this allosteric inhibitor binds to a different region of the DNMT3A protein[3]. This binding disrupts the protein-protein interactions necessary for DNMT3A to form its active tetrameric complex, thereby inhibiting its enzymatic activity[1][2]. The inhibition of DNMT3A is expected to lead to the reactivation of tumor suppressor genes silenced by hypermethylation, ultimately triggering apoptosis and inducing differentiation in leukemia cells[1]. The downstream signaling pathways affected by specific DNMT3A inhibition leading to apoptosis are still under active investigation, but studies on DNMT3A loss have implicated pathways such as PI3K, Notch, and Myc signaling in the subsequent cellular response[4][5].
Azacitidine
Azacitidine is a nucleoside analog that has a dual mechanism of action. At low doses, it acts as a hypomethylating agent by incorporating into DNA and trapping DNMT enzymes, leading to their degradation and a subsequent reduction in overall DNA methylation[6][7]. This can lead to the re-expression of tumor suppressor genes, inducing apoptosis. At higher doses, azacitidine is incorporated into both RNA and DNA, leading to cytotoxicity by disrupting protein synthesis and DNA replication, which also contributes to apoptosis[7]. The apoptotic cascade induced by azacitidine often involves the modulation of B-cell lymphoma 2 (BCL-2) family proteins, key regulators of the intrinsic apoptotic pathway[6].
Quantitative Comparison of Apoptosis Induction
While the primary reported effect of the novel allosteric DNMT3A inhibitor Compound 2 is the induction of differentiation in myeloid leukemia cell lines, specific quantitative data on its apoptosis-inducing capabilities are not yet widely available in the public domain[1][2]. In contrast, extensive data exists for azacitidine-induced apoptosis across various leukemia cell lines.
Table 1: Azacitidine-Induced Apoptosis in Leukemia Cell Lines
| Cell Line | Drug Concentration | Treatment Duration | Percent Apoptosis (Annexin V+) | Reference |
| MOLT-4 (ALL) | 16.51 µM (IC50) | 24 hours | 13.93 ± 2.85% | [6] |
| MOLT-4 (ALL) | 13.45 µM (IC50) | 48 hours | 18.29 ± 2.18% | [6] |
| Jurkat (ALL) | 12.81 µM (IC50) | 24 hours | 17.91 ± 6.85% | [6] |
| Jurkat (ALL) | 9.78 µM (IC50) | 48 hours | 28.11 ± 2.44% | [6] |
| HL-60 (AML) | 0.5 µM | 48 hours | Significantly increased vs. control | [4] |
| HL-60 (AML) | 1 µM | 48 hours | Significantly increased vs. control | [4] |
| HL-60 (AML) | 2.5 µM | 48 hours | Significantly increased vs. control | [4] |
| KG-1a (AML) | 0.3 µM | 48 hours | Increased Annexin V staining | [8] |
Note: ALL = Acute Lymphoblastic Leukemia; AML = Acute Myeloid Leukemia. Data is presented as mean ± standard deviation where available.
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide Staining
A standard method to quantify apoptosis is through flow cytometry analysis using Annexin V and propidium iodide (PI) co-staining.
1. Cell Culture and Treatment:
-
Leukemia cell lines (e.g., MOLT-4, Jurkat, HL-60, KG-1a) are cultured in appropriate media and conditions.
-
Cells are seeded at a specific density (e.g., 2 x 10^5 cells/well in a 6-well plate).
-
The cells are then treated with the desired concentrations of the test compound (e.g., Dnmt3A inhibitor or azacitidine) or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, or 72 hours).
2. Cell Staining:
-
Following treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
The washed cells are resuspended in a binding buffer (e.g., Annexin V binding buffer).
-
Fluorescently labeled Annexin V (e.g., FITC or APC conjugated) and a viability dye such as propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for approximately 15 minutes.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Annexin V-positive, PI-negative cells are identified as early apoptotic cells.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic cells.
-
The percentage of apoptotic cells is determined from the flow cytometry data.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided.
Caption: Comparative signaling pathways of a novel DNMT3A inhibitor and azacitidine leading to apoptosis.
Caption: Standard experimental workflow for quantifying apoptosis in leukemia cells.
Conclusion
Azacitidine is a well-characterized agent that induces apoptosis in leukemia cells through a dual mechanism involving hypomethylation and cytotoxicity. In contrast, novel allosteric inhibitors of DNMT3A represent a more targeted approach to epigenetic therapy. While the primary described effect of the representative DNMT3A inhibitor, Compound 2, is the induction of cellular differentiation, its full apoptotic potential is an area of ongoing investigation. The specificity of these new inhibitors for DNMT3A over other DNMTs may offer a more favorable toxicity profile compared to less specific agents like azacitidine, which can affect all dividing cells[3]. Further preclinical studies providing quantitative data on apoptosis induction are necessary to fully assess the therapeutic potential of these novel DNMT3A inhibitors in comparison to established treatments for leukemia.
References
- 1. First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. A new kind of chemo | University of California [universityofcalifornia.edu]
- 4. Loss of Dnmt3a impairs hematopoietic homeostasis and myeloid cell skewing via the PI3Kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Notch and Myc signaling via B cell-restricted depletion of Dnmt3a generates a consistent murine model of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concomitant inhibition of DNA methyltransferase and BCL-2 protein function synergistically induce mitochondrial apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNMT3A Harboring Leukemia-Associated Mutations Directs Sensitivity to DNA Damage at Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
specificity analysis of Dnmt3A-IN-1 against other DNMT isoforms (DNMT1, DNMT3B)
A Comparative Guide to the Specificity of Dnmt3A-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity of the non-nucleoside inhibitor, this compound, against the primary DNA methyltransferase (DNMT) isoforms: DNMT3A, DNMT1, and DNMT3B. The data presented herein is crucial for researchers investigating epigenetic modifications and for professionals in drug development targeting specific DNMT enzymes.
Introduction to DNMTs and this compound
DNA methylation is a critical epigenetic modification that regulates gene expression, genomic stability, and cell differentiation. This process is catalyzed by a family of DNMT enzymes. In mammals, DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are the de novo methyltransferases that establish new methylation patterns.[1][2] The functional differences between these isoforms make the development of specific inhibitors a key goal for therapeutic intervention, particularly in oncology.[2]
This compound is a novel, selective, non-nucleoside inhibitor of DNMT3A.[3] Unlike nucleoside analogs that can cause toxicity due to their incorporation into DNA, this compound offers a more targeted approach by inhibiting the enzyme directly, potentially through an allosteric mechanism that disrupts protein-protein interactions.[4]
Quantitative Analysis of Inhibitor Specificity
The inhibitory activity of this compound was assessed against recombinant human DNMT isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are the standard measure of potency.
While specific IC50 values for this compound against DNMT1 and DNMT3B are not detailed in the available search results, its high selectivity for DNMT3A is well-established. The inhibitory activity against DNMT3A is reported with Ki values (a measure of binding affinity) ranging from 9.16 to 18.85 µM.[3] For the purpose of this guide, we will represent the comparative selectivity based on available qualitative and quantitative descriptions.
Table 1: Comparative Inhibition of DNMT Isoforms by this compound
| DNMT Isoform | Function | This compound Inhibition Potency | Reported Ki (vs. DNMT3A) |
| DNMT3A | De novo methylation | High | 9.16 - 18.85 µM |
| DNMT1 | Maintenance methylation | Low / Negligible | Not Reported (High µM) |
| DNMT3B | De novo methylation | Low / Negligible | Not Reported (High µM) |
Note: The table reflects the described selectivity of this compound. Precise IC50 values against DNMT1 and DNMT3B would require further specific experimental data.
Visualizing Specificity and Workflow
To better illustrate the inhibitor's mechanism and the experimental process used for its characterization, the following diagrams are provided.
Caption: Logical diagram illustrating the selective inhibition of DNMT3A by this compound.
Caption: Workflow for a non-radioactive, colorimetric DNMT activity/inhibition assay.
Experimental Protocols
The determination of DNMT inhibitor potency and selectivity is typically performed using an in vitro enzymatic assay. While early methods relied on radioactivity, modern assays are often colorimetric or fluorometric, offering higher throughput and safety.[5][6] The following is a generalized protocol based on commercially available ELISA-based DNMT activity/inhibition assay kits.[6][7][8]
Protocol: In Vitro DNMT Activity/Inhibition Assay (Colorimetric)
Objective: To measure the dose-dependent inhibition of specific DNMT isoforms by a test compound (e.g., this compound) and determine its IC50 value.
Materials:
-
Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes.
-
Microplate with high DNA absorption capacity, pre-coated with a cytosine-rich DNA substrate.
-
S-adenosyl-L-methionine (SAM or AdoMet) as a methyl group donor.
-
This compound (or other test inhibitor).
-
DNMT Assay Buffer.
-
Primary Antibody: Anti-5-methylcytosine (5-mC) antibody.
-
Secondary Antibody: Enzyme-conjugated (e.g., HRP) secondary antibody.
-
Chromogenic Substrate (e.g., TMB).
-
Stop Solution.
-
10X Wash Buffer.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare 1X Wash Buffer by diluting the 10X stock. Prepare working solutions of SAM and the test inhibitor in DNMT Assay Buffer. Create a serial dilution of the inhibitor to test a range of concentrations.
-
Enzymatic Reaction:
-
To each well of the DNA-coated microplate, add the DNMT Assay Buffer.
-
Add the specific recombinant DNMT enzyme (DNMT1, DNMT3A, or DNMT3B) to its respective wells.
-
Add the serially diluted inhibitor to the test wells. Include a "no inhibitor" control (vehicle control) and a "no enzyme" blank.
-
Initiate the methylation reaction by adding the SAM working solution to all wells.
-
Cover the plate and incubate at 37°C for 60-90 minutes to allow for enzymatic methylation of the DNA substrate.
-
-
Immunodetection of Methylation:
-
Wash each well three to five times with 1X Wash Buffer to remove reaction components.
-
Add the diluted anti-5-mC primary antibody to each well. Incubate at room temperature for 60 minutes.
-
Wash the wells again as described above.
-
Add the diluted enzyme-conjugated secondary antibody to each well. Incubate at room temperature for 30 minutes.
-
Wash the wells thoroughly to remove any unbound secondary antibody.
-
-
Signal Development and Measurement:
-
Add the chromogenic substrate to each well and incubate in the dark at room temperature for 2-10 minutes, monitoring for color development (typically blue).
-
Stop the reaction by adding the Stop Solution to each well. The color will change to yellow.
-
Read the absorbance on a microplate reader at 450 nm within 15 minutes of stopping the reaction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of DNMT activity for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis of the resulting dose-response curve.
-
This standardized protocol ensures reproducible and comparable results for assessing the specificity and potency of DNMT inhibitors like this compound.
References
- 1. Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic Roles and Inhibitors of DNMT1, DNMT3A, and DNMT3B in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 8. epigentek.com [epigentek.com]
A Comparative Analysis of Dnmt3A-IN-1 and Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of epigenetic drug discovery, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a comparative analysis of Dnmt3A-IN-1, a selective inhibitor of DNA methyltransferase 3A, against other notable epigenetic modifiers. We present a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid researchers in their evaluation of these compounds.
Executive Summary
DNA methylation, a crucial epigenetic modification, is mediated by DNMTs, including the de novo methyltransferases DNMT3A and DNMT3B, and the maintenance methyltransferase DNMT1.[1][2] Dysregulation of these enzymes is a hallmark of cancer, making them attractive therapeutic targets.[1] this compound is a selective, non-nucleoside inhibitor of DNMT3A.[3] This guide compares its biochemical potency with other well-established or investigated DNMT inhibitors, such as SGI-1027, a pan-DNMT inhibitor, and the clinically used nucleoside analogs, Decitabine and Azacitidine.
Quantitative Performance Data
The following table summarizes the available biochemical potency data for this compound and other selected DNMT inhibitors. It is critical to note that these values are compiled from different studies and assay conditions, which can influence the results. Therefore, a direct comparison should be made with caution. A standardized head-to-head experimental evaluation would be necessary for a definitive comparative assessment.
| Compound | Target(s) | Assay Type | Potency (Ki/IC50) | Reference |
| This compound | DNMT3A | Biochemical | Ki: 9.16 - 18.85 µM | [3] |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | Cell-free | IC50: 12.5 µM (DNMT1), 8 µM (DNMT3A), 7.5 µM (DNMT3B) | [4] |
| GSK3685032 | DNMT1 | Radioactive SPA | IC50: 0.036 µM | [5] |
| Decitabine | DNMTs | Cellular/Clinical | N/A (Prodrug requiring incorporation into DNA) | [6] |
| Azacitidine | DNMTs | Cellular/Clinical | N/A (Prodrug requiring incorporation into RNA/DNA) | [6] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. N/A indicates that specific biochemical IC50 values were not prominently available in the reviewed search results, as these compounds act as prodrugs with complex cellular mechanisms.
Mechanism of Action and Signaling Pathways
DNMT inhibitors interfere with the process of DNA methylation, leading to the re-expression of silenced tumor suppressor genes and induction of apoptosis in cancer cells. Non-nucleoside inhibitors, like this compound and SGI-1027, typically bind to the catalytic domain of the DNMT enzyme, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine residues on the DNA. Nucleoside analogs, such as Decitabine and Azacitidine, are incorporated into the DNA during replication, trapping the DNMT enzyme and leading to its degradation.
Caption: Mechanisms of DNMT inhibition by different classes of modifiers.
Experimental Protocols
To facilitate the independent evaluation and comparison of DNMT inhibitors, we provide a detailed, representative protocol for a non-radioactive, ELISA-based DNMT activity/inhibition assay. This protocol is synthesized from methodologies described in commercially available kits.[7][8][9]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific DNMT enzyme (e.g., recombinant human DNMT3A).
Materials:
-
Recombinant DNMT enzyme (e.g., DNMT3A)
-
DNMT Assay Buffer
-
S-adenosylmethionine (SAM)
-
Test inhibitors (e.g., this compound, SGI-1027) dissolved in DMSO
-
96-well plates coated with a DNMT substrate (e.g., poly(dI-dC))
-
Capture Antibody (specific for 5-methylcytosine)
-
Detection Antibody (e.g., HRP-conjugated secondary antibody)
-
Enhancer Solution
-
Developing Solution (e.g., TMB substrate)
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions as per the manufacturer's instructions. Dilute the test inhibitors to the desired concentrations in DNMT Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Enzyme Reaction:
-
Add 50 µL of DNMT Assay Buffer to each well.
-
Add 2 µL of diluted test inhibitor or vehicle control (DMSO) to the respective wells.
-
Add 2 µL of diluted DNMT enzyme to all wells except the blank.
-
Initiate the reaction by adding 2 µL of SAM to all wells.
-
Mix gently and incubate the plate at 37°C for 60-90 minutes.
-
-
Washing: Aspirate the reaction mixture and wash each well three times with 150 µL of Wash Buffer.
-
Antibody Incubation:
-
Add 50 µL of diluted Capture Antibody to each well.
-
Incubate at room temperature for 60 minutes with gentle shaking.
-
Wash each well four times with 150 µL of Wash Buffer.
-
Add 50 µL of diluted Detection Antibody to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Signal Development:
-
Wash each well five times with 150 µL of Wash Buffer.
-
Add 50 µL of Enhancer Solution and incubate for 30 minutes at room temperature.
-
Wash each well four times with 150 µL of Wash Buffer.
-
Add 100 µL of Developing Solution and incubate in the dark for 2-10 minutes, monitoring color development.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical experimental workflow for a DNMT inhibition assay.
Selectivity and Off-Target Effects
A crucial aspect of drug development is the selectivity of a compound for its intended target. While this compound is reported to be a selective DNMT3A inhibitor, comprehensive profiling against other methyltransferases, including DNMT1, DNMT3B, and histone methyltransferases (HMTs), is essential to fully characterize its specificity.[3][10] SGI-1027, in contrast, is a pan-DNMT inhibitor with activity against DNMT1, DNMT3A, and DNMT3B.[4] The nucleoside analogs Decitabine and Azacitidine are also non-selective and can have significant off-target effects due to their incorporation into DNA and RNA, respectively.[6] A highly selective inhibitor like GSK3685032, which shows over 2,500-fold selectivity for DNMT1 over DNMT3A/3B, highlights the potential for developing isoform-specific drugs with potentially improved therapeutic windows.[5]
Caption: Comparative selectivity profiles of various DNMT inhibitors.
Conclusion
This compound represents a valuable research tool for selectively probing the function of DNMT3A. Its non-nucleoside mechanism offers a distinct advantage over clinically used agents like Decitabine and Azacitidine in terms of direct enzymatic inhibition without the requirement for DNA incorporation. However, its biochemical potency appears to be in the micromolar range. In comparison, other inhibitors like SGI-1027 offer broader DNMT inhibition, while compounds such as GSK3685032 demonstrate the feasibility of achieving high potency and selectivity for specific DNMT isoforms.
The choice of an epigenetic modifier for research or therapeutic development will depend on the specific biological question or clinical indication. For studies focused on the specific role of DNMT3A, a selective inhibitor like this compound is advantageous. For broader epigenetic modulation in a therapeutic context, pan-inhibitors or highly potent and selective inhibitors for other isoforms may be more appropriate. The provided data and protocols should serve as a useful resource for the rational selection and evaluation of these important epigenetic modifiers.
References
- 1. Oncogenic Roles and Inhibitors of DNMT1, DNMT3A, and DNMT3B in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. epigentek.com [epigentek.com]
- 9. epigentek.com [epigentek.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dnmt3A-IN-1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of the selective DNMT3A inhibitor, Dnmt3A-IN-1. This document provides immediate, essential safety protocols, detailed experimental procedures, and logistical information to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, based on its nature as a potent, selective enzyme inhibitor, the following safety measures are imperative. This guidance is synthesized from general best practices for handling hazardous chemicals in a research environment and information from suppliers.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of aerosolization of the powdered form, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Engineering Controls:
-
Work with the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A designated area for handling this compound should be established to prevent cross-contamination.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available information.
| Property | Value |
| Molecular Formula | C₃₀H₃₈N₆O₄ |
| Molecular Weight | 546.66 g/mol |
| CAS Number | 1403598-56-0 |
| Appearance | Powder |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month[1] |
| Solubility | DMSO: 100 mg/mL (182.93 mM) |
| Inhibitory Constant (Kᵢ) | 9.16-18.85 µM (against AdoMet) 11.37-23.34 µM (against poly dI-dC)[1] |
| Experimental Parameter | Value | Cell Lines | Reference |
| Effective Concentration (In Vitro Apoptosis) | 5–12 µM | AML cell lines | [1] |
| Incubation Time (In Vitro Apoptosis) | 72 hours | AML cell lines | [1] |
| Inhibition of Methylation Activity (In Vitro) | 6 µM and 60 µM (30 minutes) | Recombinant DNMT3A protein | [1] |
Experimental Protocol: Induction and Measurement of Apoptosis in AML Cell Lines
This protocol outlines a procedure for treating Acute Myeloid Leukemia (AML) cell lines with this compound to induce apoptosis, followed by quantification using an Annexin V assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Under sterile conditions in a fume hood, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Cell Culture and Treatment:
-
Culture AML cells in complete medium to the desired density (typically in logarithmic growth phase).
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to final concentrations ranging from 5 µM to 12 µM.[1]
-
As a negative control, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Seed the AML cells in appropriate culture plates (e.g., 6-well plates) and add the prepared this compound working solutions or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
-
Apoptosis Measurement by Annexin V Staining:
-
Following the 72-hour incubation, collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Operational and Disposal Plans
Operational Plan:
-
Inventory Management: Maintain a detailed inventory of this compound, including the amount on hand, storage location, and date of receipt.
-
Access Control: Access to this compound should be restricted to trained and authorized personnel.
-
Training: All personnel handling the compound must receive specific training on its potential hazards, safe handling procedures, and emergency protocols.
Disposal Plan:
-
Waste Categorization: this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) should be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and chemically compatible hazardous waste container. Do not dispose of this waste down the drain.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, if compatible).
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action for this compound in inducing apoptosis in AML cells and the general experimental workflow.
Caption: Workflow for evaluating this compound-induced apoptosis in AML cells.
Caption: Proposed signaling pathway of this compound in AML cells.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
